9,10-Bis(octyloxy)anthracene
Description
Properties
CAS No. |
90178-20-4 |
|---|---|
Molecular Formula |
C30H42O2 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
9,10-dioctoxyanthracene |
InChI |
InChI=1S/C30H42O2/c1-3-5-7-9-11-17-23-31-29-25-19-13-15-21-27(25)30(28-22-16-14-20-26(28)29)32-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-24H2,1-2H3 |
InChI Key |
SHBQKXHLNLKYPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 9,10 Bis Octyloxy Anthracene
Precursor Synthesis Strategies for 9,10-Disubstituted Anthracenes
The successful synthesis of 9,10-bis(octyloxy)anthracene is contingent on the efficient preparation of its key precursors: 9,10-dihydroxyanthracene and a suitable octyl halide reagent.
9,10-Dihydroxyanthracene, also known as anthrahydroquinone, is the hydroquinone (B1673460) form of 9,10-anthraquinone. wikipedia.orgatu.kz It is most commonly prepared through the reduction of the commercially available 9,10-anthraquinone. Various reducing agents and conditions can be employed to achieve this transformation, each with its own advantages.
One established method involves the reduction of 9,10-anthraquinone using a mixture of hydriodic acid, phosphorus, and iodine. nih.gov Alternative approaches utilize sodium borohydride (B1222165) in conjunction with trifluoroacetic acid or employ reducing systems like zinc in acetic acid or sodium in ethanol. rhhz.netcrdeepjournal.org Another synthetic route proceeds via the reduction of anthracene-9,10-endoperoxide with thiourea, which yields 9,10-dihydro-9,10-dihydroxy anthracene (B1667546). unipv.it This diol can then be converted to the target dihydroxyanthracene. The choice of method often depends on the desired scale, yield, and available laboratory reagents.
Table 1: Selected Synthetic Methods for 9,10-Dihydroxyanthracene from 9,10-Anthraquinone
| Reducing Agent/System | Solvent/Conditions | Reference |
|---|---|---|
| Hydriodic acid, phosphorus, iodine | Not specified | nih.gov |
| Sodium borohydride / Trifluoroacetic acid | Not specified | rhhz.netcrdeepjournal.org |
| Zinc / Acetic acid | Not specified | crdeepjournal.org |
| Sodium / Ethanol | Not specified | crdeepjournal.org |
| Thiourea (from anthracene endoperoxide) | Dichloromethane (B109758), Methanol (B129727) | unipv.it |
The alkylating agent in the synthesis is typically an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane. These reagents are commonly prepared from the corresponding alcohol, n-octanol.
1-Bromooctane can be synthesized by reacting n-octyl alcohol with hydrobromic acid, often generated in situ or used as a 48% aqueous solution, with concentrated sulfuric acid as a catalyst. The mixture is typically heated under reflux for several hours to drive the reaction to completion. iastate.eduencyclopedia.pub A patented method describes a process using n-octyl alcohol, concentrated sulfuric acid, an aqueous solution of hydrogen bromide, and tetrabutylammonium (B224687) bromide, which acts as a phase-transfer catalyst. electronicsandbooks.com
1-Iodooctane is also prepared from n-octanol. numberanalytics.com While iodides are generally more reactive alkylating agents than bromides, they can also be more expensive and less stable. One method for converting alkyl halides to aldehydes involves the use of n-octyl iodide with trimethylamine (B31210) oxide, highlighting its role as a reactive intermediate. masterorganicchemistry.com
Table 2: Comparison of Synthesis Strategies for Octyl Halides from n-Octanol
| Target Halide | Reagents | Key Conditions | Reference |
|---|---|---|---|
| 1-Bromooctane | n-Octanol, Hydrobromic acid (48%), Sulfuric acid | Reflux for 5-6 hours | iastate.edu |
| 1-Bromooctane | n-Octanol, Sulfuric acid, HBr (aq), Tetrabutylammonium bromide | Reflux for 3 hours | electronicsandbooks.com |
| 1-Iodooctane | n-Octanol, other reagents (e.g., HI or P/I2) | Varies | numberanalytics.commasterorganicchemistry.com |
Direct Synthesis Routes for this compound
The formation of the ether linkages in this compound is accomplished via the Williamson ether synthesis, a robust and widely used method for preparing symmetrical and asymmetrical ethers. libretexts.org
The Williamson ether synthesis is a nucleophilic substitution (SN2) reaction. researchgate.netcolab.ws In this context, the reaction involves the deprotonation of the two hydroxyl groups of 9,10-dihydroxyanthracene to form a dianion (an alkoxide). This highly nucleophilic dianion then attacks two equivalents of the octyl halide electrophile, displacing the halide leaving group and forming the two ether bonds. researchgate.net
A strong base is required to deprotonate the phenolic hydroxyl groups of 9,10-dihydroxyanthracene. The choice of base can influence reaction time, temperature, and yield.
Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base commonly used to generate alkoxides for Williamson ether synthesis. libretexts.orgresearchgate.net The reaction is typically performed in an anhydrous polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). libretexts.orgresearchgate.net The sodium hydride irreversibly deprotonates the diol, generating the disodium (B8443419) anthrahydroquinoxide salt and hydrogen gas. Subsequent addition of the octyl halide to this solution leads to the formation of the desired product.
Potassium Carbonate (K₂CO₃): A weaker base, such as potassium carbonate, can also be effective, particularly in a polar aprotic solvent like DMF or acetone (B3395972) at elevated temperatures. K₂CO₃ is often preferred for its lower cost, easier handling, and milder reaction conditions compared to NaH. Its use in the alkylation of other hydroxyanthraquinone systems is well-documented. For example, SNAr substitutions on bromoanthraquinones have been carried out efficiently using K₂CO₃ as the base in N,N-dimethylacetamide.
Phase-transfer catalysis (PTC) offers a highly efficient alternative for conducting the alkylation. This methodology is particularly advantageous for reactions involving a water-soluble base (like NaOH or KOH) and an organic-soluble substrate (like the octyl halide). crdeepjournal.org The PTC approach can lead to increased yields, shorter reaction times, and milder conditions. crdeepjournal.org
The mechanism involves a phase-transfer agent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB). nih.govelectronicsandbooks.com The process can be summarized as follows:
In the aqueous phase, the strong base (e.g., NaOH) deprotonates the 9,10-dihydroxyanthracene.
The quaternary ammonium cation (Q⁺) from the catalyst forms an ion pair with the resulting organic-soluble dianion ([Q⁺]₂[⁻O-Ar-O⁻]).
This ion pair is sufficiently lipophilic to migrate into the organic phase, which contains the octyl halide.
In the organic phase, the unencumbered alkoxide anion reacts rapidly with the octyl halide to form the ether. The catalyst, having released the anion, can then return to the aqueous phase to repeat the cycle.
This technique avoids the need for expensive anhydrous solvents and highly reactive bases like sodium hydride, making it an attractive option for both laboratory-scale and industrial synthesis. crdeepjournal.org
Optimization of Reaction Conditions and Parameters
The synthesis of this compound, typically achieved via Williamson ether synthesis from 9,10-anthracenediol and an octyl halide, is highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, duration, and the concentrations of catalysts and bases. The optimization of these factors is critical for maximizing product yield, minimizing side reactions, and ensuring the formation of a high-purity product.
Solvent Selection and Polarity Effects
The choice of solvent is a crucial parameter in the synthesis of 9,10-disubstituted anthracenes, as it influences reagent solubility and reaction kinetics. For Williamson ether synthesis, polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive.
Research on analogous structures provides insight into suitable solvent systems. In the synthesis of related bis(alkoxy) aromatic compounds, N,N-dimethylformamide (DMF) is a commonly employed solvent. For example, the synthesis of 1,2-bis(octyloxy)benzene (B1607915) is effectively carried out in dry DMF. whiterose.ac.uk Similarly, the preparation of a 9,10-dibromoanthracene (B139309) precursor bearing bulky 3,7-dimethyloctyloxy side chains utilizes DMF. mdpi.comresearchgate.net In some cases, to handle solubility challenges with certain reagents, a mixed solvent system, such as DMF/water, may be selected. mdpi.com
For subsequent modifications, such as cross-coupling reactions on the anthracene core, the solvent system is also critical. Suzuki coupling reactions are often performed in a biphasic mixture of an organic solvent like toluene (B28343) and an aqueous basic solution. acs.orgnanoscience.or.kr The addition of a phase-transfer catalyst, such as Aliquat 336, can be beneficial in these systems. nanoscience.or.kr For Sonogashira couplings, solvent mixtures like toluene and diisopropylamine (B44863) are common. mdpi.comrsc.org The polarity and coordinating ability of the solvent affect the stability and activity of the palladium catalyst used in these coupling reactions.
Table 1: Solvent Systems Used in the Synthesis of 9,10-Disubstituted Anthracene Derivatives
| Reaction Type | Compound Type | Solvent(s) | Source(s) |
|---|---|---|---|
| Williamson Ether Synthesis | 1,2-bis(octyloxy)benzene | N,N-dimethylformamide (DMF) | whiterose.ac.uk |
| Williamson Ether Synthesis | 1-bromo-4-((3,7-dimethyloctyl)oxy)benzene | N,N-dimethylformamide (DMF) | mdpi.comresearchgate.net |
| Suzuki Coupling | 9-phenyl-10-(2-naphthalenyl)-anthracene | Toluene, Ethanol, Water | mdpi.com |
| Suzuki Coupling | Anthracene-based polymers | Toluene, Aqueous K₂CO₃ | nanoscience.or.kr |
| Sonogashira Coupling | 9,10-bis((4-((3,7-dimethyloctyl)oxy)phenyl)ethynyl)anthracene | Toluene, Diisopropylamine | mdpi.comresearchgate.net |
Temperature and Reaction Time Profiles
Temperature and reaction time are interdependent parameters that significantly impact the reaction rate and the formation of byproducts. The etherification reaction to form this compound typically requires elevated temperatures to proceed at a reasonable rate. For instance, the synthesis of 1,2-bis(octyloxy)benzene involves refluxing at 100 °C for 40 hours. whiterose.ac.uk A similar reaction to attach dimethyloctyloxy side chains to a bromophenol was conducted at 100 °C for 18 hours. mdpi.comresearchgate.net
For subsequent cross-coupling reactions, the temperature and time profiles are tailored to the specific catalytic cycle. Suzuki reactions involving anthracene derivatives have been reported at temperatures ranging from 65 °C for 16 hours to 110 °C for 18 hours. mdpi.comacs.org Polymerizations using Suzuki coupling have been run at 90-95 °C for 48 hours to achieve high molecular weight polymers. nanoscience.or.kr Sonogashira coupling reactions are also sensitive to temperature, with examples showing stepped increases from room temperature to 50 °C over 13-17 hours, or sustained temperatures of 60-65 °C for 7 to 24 hours. mdpi.comresearchgate.netrsc.org Insufficient reaction time can lead to incomplete conversion, while excessively high temperatures or prolonged times can promote decomposition of the product or catalyst, leading to lower yields and more complex purification challenges.
Table 2: Temperature and Time Profiles for Synthesis of Anthracene Derivatives
| Reaction Type | Temperature (°C) | Time (hours) | Source(s) |
|---|---|---|---|
| Williamson Ether Synthesis | 100 | 40 | whiterose.ac.uk |
| Williamson Ether Synthesis | 100 | 18 | mdpi.comresearchgate.net |
| Suzuki Coupling | 65 | 16 | mdpi.com |
| Suzuki Coupling | 110 | 18 | acs.org |
| Suzuki Polymerization | 90-95 | 48 | nanoscience.or.kr |
| Sonogashira Coupling | 60 | 7 | mdpi.comresearchgate.net |
| Sonogashira Coupling | 50-60 | 48 | rsc.org |
Catalyst and Base Loading Optimization
In the synthesis of this compound, the base plays a stoichiometric role in the Williamson ether synthesis by deprotonating the hydroxyl groups of 9,10-anthracenediol. An excess of a moderately strong base like potassium carbonate (K₂CO₃) is commonly used to drive the reaction to completion. whiterose.ac.ukmdpi.comresearchgate.net The molar ratio of the diol to the base is a parameter that requires optimization; ratios of 1:3 (diol:base) have been reported for similar syntheses. whiterose.ac.uk
For subsequent functionalization of the anthracene core via cross-coupling reactions, both a base and a catalyst are required. Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are frequently used catalysts. mdpi.commdpi.comacs.orgrsc.org The catalyst loading is typically low, in the range of 1-5 mol%, as higher loadings increase costs and can complicate purification. In Sonogashira reactions, a co-catalyst, typically a copper(I) salt like copper(I) iodide (CuI), is also added in catalytic amounts. mdpi.comrsc.org The base in these coupling reactions, often K₂CO₃ or an amine like diisopropylamine, is crucial for the catalytic cycle, and its loading must be optimized to ensure efficient catalyst turnover without promoting side reactions. mdpi.comacs.orgrsc.org
Purification Techniques for High-Purity this compound
Achieving high purity is essential for the application of this compound in fields like organic electronics, where even trace impurities can significantly degrade performance. A multi-step purification strategy involving recrystallization, column chromatography, and sometimes sublimation is often necessary.
Recrystallization Methods and Solvent Systems
Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below, while impurities remain either fully soluble or insoluble at all temperatures.
For anthracene derivatives, various solvent systems have been proven effective. Isopropanol has been used to recrystallize crude products of 9,10-disubstituted anthracenes. mdpi.com In other cases, precipitating the product from a reaction mixture by adding a non-solvent, such as pouring a reaction mixture into methanol, is a common initial purification step. acs.orgresearchgate.net For final purification, recrystallization from solvents like n-heptane or petroleum ether can yield highly crystalline products. tudublin.ie The choice of solvent is critical and often determined empirically to achieve the best separation and yield.
Table 3: Recrystallization Solvents for Anthracene Derivatives
| Compound Type | Solvent(s) | Outcome | Source(s) |
|---|---|---|---|
| 9,10-disubstituted anthracenes | Isopropanol | Cleaner material for sublimation | mdpi.com |
| Anthracene-based polymers | Methanol | Precipitation/purification | researchgate.netrsc.org |
| 2,5-Di-n-octyloxy-1,4-bis(bromomethyl)benzene | n-Heptane | Pale yellow fluffy needles | tudublin.ie |
| 2,5-Di-n-octyloxy-1,4-xylene-Diethylphosphonate Ester | Petroleum Ether | Pale yellow crystals | tudublin.ie |
| 4,7-di(thien-2-yl)-2,1,3-benzothiadiazole | Methanol | Orange crystals | mdpi.com |
Column Chromatography and Sublimation Techniques
Column chromatography is a versatile purification method used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) while being carried through by a mobile phase (eluent). For non-polar to moderately polar compounds like this compound, silica gel is the most common stationary phase. The eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like dichloromethane (DCM) or toluene, is optimized to achieve good separation. rsc.orgtudublin.iemdpi.commpg.de For example, a mixture of toluene and cyclohexane (B81311) (3:1) has been used to purify related anthracene derivatives. rsc.org Gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to separate complex mixtures. mdpi.com
Sublimation is a final purification step for obtaining materials of very high electronic purity, particularly for applications in organic electronics. mdpi.com This process involves heating the solid compound under high vacuum, causing it to transition directly into the gas phase. The gaseous compound then condenses back into a solid on a cooled surface, leaving non-volatile impurities behind. Anthracene derivatives have been successfully purified by sublimation at temperatures ranging from 155 °C to 245 °C under high vacuum (e.g., 10⁻³ Torr). mdpi.com This technique is particularly effective at removing residual solvents and other contaminants that may be difficult to eliminate by recrystallization or chromatography.
Purity Assessment Methodologies
The purity of this compound and its derivatives is critical for their application in functional materials. Various analytical techniques are employed to ensure the absence of starting materials, reaction byproducts, and other impurities.
Commonly, the progress of the synthesis reactions and the purity of the final products are monitored by Thin Layer Chromatography (TLC) . rsc.org For purification, column chromatography using silica gel is a frequently utilized method. rsc.orgrsc.org The choice of eluent, such as a mixture of petroleum ether and chloroform (B151607) or toluene and cyclohexane, is crucial for effective separation. rsc.orgrsc.org Following chromatographic purification, recrystallization or reprecipitation from solvents like methanol can be employed to obtain the product in high purity. rsc.org
To confirm the structure and assess the purity of the synthesized compounds, a combination of spectroscopic methods is used. Nuclear Magnetic Resonance (NMR) spectroscopy , including both proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the molecular structure. rsc.org
The following table summarizes the key methodologies used for the purity assessment of this compound and its derivatives.
| Methodology | Purpose | Common Implementation | Citation |
| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check | Silica gel plates with fluorescent indicator | rsc.org |
| Column Chromatography | Purification of crude product | Silica gel as stationary phase with solvent gradients (e.g., petroleum ether/chloroform, toluene/cyclohexane) | rsc.orgrsc.org |
| Recrystallization/Reprecipitation | Final purification step | Using solvents in which the compound has low solubility at room temperature (e.g., methanol) | rsc.org |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity verification | ¹H NMR and ¹³C NMR spectroscopy | rsc.org |
Derivatization Strategies for Tailoring this compound Properties
The this compound core serves as a versatile platform that can be chemically modified to fine-tune its electronic, optical, and physical properties for specific applications. Derivatization strategies focus on introducing additional functional groups, incorporating the anthracene unit into larger molecular architectures, and creating multi-chromophoric systems.
Functionalization of the anthracene core at positions other than 9 and 10 allows for the modulation of the molecule's properties. For instance, introducing substituents can alter the frontier molecular orbital energy levels, which is crucial for applications in organic electronics. mdpi.com
A common strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to attach various aryl or ethynyl (B1212043) groups to the anthracene skeleton. For example, triphenylamine (B166846) groups have been appended to the 2- and 6-positions of the this compound core. rsc.org This is achieved by first synthesizing a dibrominated or ditosylated precursor of this compound, which can then react with a suitable boronic acid or alkyne derivative. rsc.orgmdpi.com
Similarly, formyl groups have been introduced onto phenylacetylene (B144264) moieties that are subsequently attached to the 9 and 10 positions of the anthracene core, creating reactive sites for further chemical transformations. rsc.org These modifications can lead to materials with tailored properties, such as altered solubility and different solid-state packing, which influences their performance in devices like organic thin-film transistors (OTFTs). mdpi.com
Incorporating the this compound unit into polymer backbones is a powerful strategy to create processable materials with desirable optoelectronic properties. These polymers are often designed as donor-acceptor (D-A) systems for applications in organic solar cells and light-emitting diodes. whiterose.ac.ukbeilstein-journals.org
The Suzuki coupling reaction is a widely used method for polymerization. nanoscience.or.kr In this approach, a diboronic ester derivative of this compound can be co-polymerized with a dibrominated acceptor unit, such as a benzothiadiazole derivative. nanoscience.or.kr The octyloxy side chains on the anthracene unit enhance the solubility of the resulting polymers in common organic solvents, which is essential for solution-based processing techniques. nanoscience.or.krresearchgate.net
The properties of these polymers, including their band gap and energy levels, can be tuned by the choice of the co-monomer. whiterose.ac.uk For example, copolymerization with different electron-accepting units allows for the systematic modification of the polymer's electronic structure. whiterose.ac.uknanoscience.or.kr Furthermore, anthracene derivatives can be incorporated into the side chains of polymers, such as polyisocyanides, creating helical structures with ordered chromophores. utwente.nl
The this compound moiety can be integrated into larger, multi-chromophoric systems to study and exploit through-space and through-bond electronic interactions. nih.gov These systems are of interest for applications in areas such as singlet fission and triplet-triplet annihilation upconversion. nih.gov
Covalent bridges, often rigid and conjugated like acetylene (B1199291) linkages, are used to connect the anthracene unit to other chromophores. mdpi.comrsc.org For instance, 9,10-bis((phenylethynyl)anthracene) derivatives are well-known for their fluorescent properties. mdpi.comfishersci.ca The synthesis of these systems typically involves Sonogashira coupling reactions between a dihaloanthracene and a terminal alkyne-functionalized chromophore. rsc.orgmdpi.com
Advanced Spectroscopic and Structural Characterization of 9,10 Bis Octyloxy Anthracene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 9,10-Bis(octyloxy)anthracene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers a complete map of its proton and carbon framework.
¹H NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis
The ¹H NMR spectrum of this compound provides the initial and most direct information about the proton environments in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the anthracene (B1667546) core and the aliphatic protons of the two octyloxy side chains.
Due to the molecule's symmetry, the aromatic protons are expected to appear as two sets of multiplets. The protons at positions 1, 4, 5, and 8 are chemically equivalent, as are the protons at positions 2, 3, 6, and 7. This results in two distinct signals in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The spin-spin coupling between adjacent aromatic protons would lead to characteristic splitting patterns, often appearing as multiplets.
The protons of the two equivalent octyloxy chains give rise to a series of signals in the aliphatic region (typically δ 0.8-4.5 ppm). The terminal methyl (CH₃) group is expected to appear as a triplet around δ 0.9 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group. The methylene group directly attached to the oxygen atom (O-CH₂) is the most deshielded of the aliphatic protons and is anticipated to resonate as a triplet further downfield, typically around δ 4.2 ppm. The remaining methylene groups of the octyl chain would appear as a series of overlapping multiplets in the δ 1.2-2.1 ppm range.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (1,4,5,8) | ~8.3 | m |
| Aromatic H (2,3,6,7) | ~7.5 | m |
| O-CH₂ -(CH₂)₆-CH₃ | ~4.2 | t |
| O-CH₂-CH₂ -(CH₂)₅-CH₃ | ~2.0 | m |
| O-(CH₂)₂-(CH₂ n)-CH₂-CH₃ | ~1.3-1.6 | m |
| O-(CH₂)₇-CH₃ | ~0.9 | t |
Note: This is a predictive table based on analogous compounds. Actual values may vary.
¹³C NMR Spectroscopic Identification of Carbon Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In this compound, due to symmetry, only half of the carbon atoms will show unique signals. The spectrum will feature signals for the aromatic carbons of the anthracene core and the aliphatic carbons of the octyloxy chains.
The carbons directly bonded to the oxygen atoms (C-9 and C-10) are expected to be the most downfield of the aromatic signals, appearing around δ 150 ppm. The other aromatic carbons will resonate in the typical range of δ 120-130 ppm. The carbon of the methylene group attached to the oxygen (O-CH₂) will be the most deshielded aliphatic carbon, with a chemical shift around δ 70 ppm. The terminal methyl carbon will be the most upfield signal, around δ 14 ppm, while the other methylene carbons will appear between δ 22 and 32 ppm.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C -9, C -10 | ~150 |
| Aromatic C -4a, C -5a, C -8a, C -9a | ~127 |
| Aromatic C -1, C -4, C -5, C -8 | ~125 |
| Aromatic C -2, C -3, C -6, C -7 | ~122 |
| O -CH₂ | ~70 |
| Aliphatic C H₂ Chain | ~22-32 |
| Terminal C H₃ | ~14 |
Note: This is a predictive table based on analogous compounds. Actual values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically separated by two or three bonds). aocs.org Cross-peaks in the COSY spectrum would confirm the connectivity within the octyloxy chains, showing correlations between the O-CH₂, the adjacent CH₂, and so on, down to the terminal methyl group. It would also show correlations between the neighboring aromatic protons. aocs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.2 ppm would show a correlation to the carbon signal at ~70 ppm, confirming the O-CH₂ group. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). researchgate.net This is crucial for establishing the connectivity between different parts of the molecule. For instance, an HMBC correlation would be expected between the O-CH₂ protons (~4.2 ppm) and the C-9/C-10 carbons of the anthracene core (~150 ppm), definitively proving the attachment of the octyloxy chains to these positions. Correlations between aromatic protons and various aromatic carbons would further confirm the structure of the anthracene core. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For this compound (C₃₀H₄₂O₂), the expected monoisotopic mass is 434.3185 Da. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and large molecules, converting them into gas-phase ions with minimal fragmentation. When analyzing this compound by ESI-MS, the molecule would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation from the solvent or an additive, such as a sodium adduct [M+Na]⁺. The high-resolution measurement of the m/z (mass-to-charge ratio) of this ion would allow for the confirmation of the elemental formula. For example, the expected exact mass for the sodium adduct [C₃₀H₄₂O₂Na]⁺ would be calculated and compared to the experimentally measured value.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique well-suited for a wide range of molecules, including those with lower polarity. In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule with minimal fragmentation. For this compound, MALDI-TOF MS would be expected to produce a strong signal for the molecular ion [M]⁺ or its adducts. The time-of-flight analyzer provides high mass accuracy, enabling the confirmation of the molecular formula. In some cases, characteristic fragmentation patterns can also be observed, providing additional structural information. For instance, cleavage of the ether linkage could lead to fragment ions corresponding to the loss of one or both octyloxy chains.
Compound Information Table
| Compound Name |
|---|
| This compound |
| Anthracene |
| 9,10-bis((4-((3,7-dimethyloctyl)oxy) phenyl) ethynyl) anthracene |
| 9,10-bis(4-(octyloxy)styryl)anthracene |
| 9,10-diphenylanthracene |
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry provides critical information about the molecular weight and structural components of a molecule by analyzing its fragmentation pattern upon ionization. researchgate.net When subjected to techniques like electron ionization (EI), the this compound molecule undergoes predictable fragmentation, which helps in confirming its structure. The molecular ion (M+) peak would correspond to the full molecular weight of the compound (C30H42O2), which is approximately 434.7 g/mol . nih.gov
The fragmentation process is dominated by the cleavage of the weakest bonds. libretexts.org In this molecule, the ether linkages (C-O) and the alkyl chains are susceptible to breaking. A primary fragmentation pathway involves the loss of one of the octyloxy side chains. This can occur through cleavage of the C-O bond, leading to the loss of an octyloxy radical (•O-C8H17) or through the loss of an octene molecule via a McLafferty-type rearrangement, if sterically feasible.
Another significant fragmentation pathway is the cleavage of the C-C bonds within the octyl chains. This results in a series of peaks separated by 14 Da (corresponding to CH2 groups), which is a characteristic feature of long alkyl chains. The most stable fragments are often those that result in the formation of stable carbocations. libretexts.org Fragmentation of the anthracene core itself requires higher energy and is less common, but can occur, leading to smaller aromatic fragments. researchgate.net
Table 1: Plausible Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 434 | [C30H42O2]+• | Molecular Ion (M+•) |
| 321 | [M - C8H17]+ | Loss of an octyl radical from one side chain |
| 322 | [M - C8H16]+• | Loss of octene via rearrangement |
| 210 | [Anthracene-(OH)2]+• | Loss of both octyl chains |
| 178 | [Anthracene]+• | Fragmentation of the core after loss of side chains |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy techniques like FTIR and Raman are powerful, non-invasive methods used to identify functional groups and probe the conformational structure of molecules. covalentmetrology.com The spectra of this compound are characterized by vibrations originating from the anthracene aromatic core and the two octyloxy side chains.
Identification of Characteristic Vibrational Modes of Anthracene and Octyloxy Chains
The FTIR and Raman spectra can be divided into distinct regions corresponding to different molecular vibrations.
Anthracene Core: The aromatic core gives rise to several characteristic peaks. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings are observed in the 1450-1650 cm⁻¹ region. whiterose.ac.uk The in-plane and out-of-plane C-H bending vibrations provide a "fingerprint" for the substitution pattern on the anthracene ring. astro.it
Octyloxy Chains: The aliphatic octyloxy chains produce strong signals. The asymmetric and symmetric stretching vibrations of the CH2 and CH3 groups are prominent in the 2850-2960 cm⁻¹ range. whiterose.ac.uk Scissoring and bending vibrations of the CH2 groups are found around 1465 cm⁻¹ and 725 cm⁻¹, respectively. A key feature is the C-O-C (ether) stretching vibration, which typically appears as a strong band in the 1050-1250 cm⁻¹ region. researchgate.net
Table 2: Characteristic Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Anthracene) |
| 2960-2920 | Asymmetric C-H Stretch | Aliphatic (CH3, CH2) |
| 2870-2850 | Symmetric C-H Stretch | Aliphatic (CH3, CH2) |
| 1650-1450 | C=C Stretch | Aromatic (Anthracene) |
| ~1465 | CH2 Scissoring | Aliphatic (Octyloxy) |
| 1250-1050 | C-O-C Stretch | Ether Linkage |
| 900-675 | C-H Out-of-Plane Bend | Aromatic (Anthracene) |
| ~725 | CH2 Rocking | Aliphatic (Octyloxy) |
Conformational Insights from Vibrational Band Positions
The flexible octyloxy chains can adopt various conformations, which can influence the vibrational spectra. While the high-frequency stretching modes are less sensitive to conformational changes, the low-frequency modes in the "fingerprint region" (below 1500 cm⁻¹) can show subtle shifts in position or changes in bandwidth. These changes can reflect different rotational isomers (rotamers) of the C-O bonds and varying degrees of ordering within the alkyl chains, especially in the solid state or in aggregated forms. acs.org For instance, the progression of CH2 wagging and twisting bands can indicate the extent of all-trans (ordered) versus gauche (disordered) conformations within the octyloxy chains.
X-ray Diffraction (XRD) Analysis for Solid-State Structure and Packing
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org It provides insights into molecular packing, which is crucial for understanding the material's bulk properties.
Single Crystal X-ray Crystallography for Atomic Coordinates and Unit Cell Parameters
Single crystal X-ray crystallography involves diffracting X-rays from a single, high-quality crystal of the material. uhu-ciqso.es This technique can determine the precise location of each atom in the crystal lattice, yielding detailed information on bond lengths, bond angles, and torsional angles. The fundamental repeating unit of the crystal, known as the unit cell, is described by its lattice parameters (a, b, c, α, β, γ).
While single crystal structures have been solved for numerous anthracene derivatives researchgate.netmdpi.com, obtaining a suitable single crystal of this compound can be challenging due to the flexibility of the long alkyl chains, which can promote disordered structures. If a crystal structure were determined, it would reveal the planarity of the anthracene core and the specific conformation and orientation of the octyloxy chains relative to the aromatic plane and neighboring molecules.
Table 3: Information Obtainable from Single Crystal XRD
| Parameter | Description |
| Unit Cell Dimensions (a, b, c) | The lengths of the three principal axes of the repeating crystal unit. |
| Unit Cell Angles (α, β, γ) | The angles between the principal axes of the unit cell. |
| Space Group | The set of symmetry operations that describe the crystal's structure. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Intermolecular Interactions | Distances and geometries of non-covalent interactions, such as π-π stacking. |
Powder X-ray Diffraction (PXRD) for Bulk Material Crystallinity and Polymorphism
Powder X-ray diffraction (PXRD) is performed on a bulk sample composed of many randomly oriented microcrystals. arxiv.org The resulting diffraction pattern is a plot of scattered intensity versus the diffraction angle (2θ). This pattern is a fingerprint of the crystalline phases present in the material.
For this compound, PXRD can quickly determine whether the bulk material is crystalline (sharp, well-defined peaks) or amorphous (broad, diffuse halos). mdpi.comwhiterose.ac.uk The presence of long, flexible alkyl chains can sometimes lead to liquid crystalline phases or amorphous solids.
Furthermore, PXRD is a primary tool for identifying polymorphism, a phenomenon where a compound can crystallize into multiple different crystal structures, known as polymorphs. researchgate.net Each polymorph would have a unique molecular packing and, consequently, a distinct PXRD pattern. These different packing arrangements can arise from variations in crystallization conditions and can significantly affect the material's properties. bunri-u.ac.jp
Table 4: Interpretation of Powder XRD Patterns
| Diffraction Pattern Feature | Structural Interpretation |
| Sharp, Intense Peaks | Highly crystalline material with long-range order. |
| Broad, Diffuse Humps | Amorphous material with only short-range order. mdpi.com |
| A Mix of Sharp and Broad Features | Semi-crystalline material. |
| Different Sets of Peak Positions | Presence of different polymorphs or crystalline phases. |
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Film Orientation
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive analytical technique essential for characterizing the crystalline structure, molecular packing, and orientation of molecules within thin films. sgservice.com.twchemrxiv.org By directing a focused X-ray beam at a shallow angle to the film's surface, GIWAXS provides detailed structural information from the surface and near-surface regions. sgservice.com.twnih.gov This method is particularly crucial for organic semiconductor thin films, such as those made from this compound, where the orientation of the π-conjugated anthracene cores relative to the substrate dramatically influences electronic properties like charge transport.
In a typical GIWAXS analysis of a this compound thin film, the resulting 2D scattering pattern reveals key information about molecular arrangement. researchgate.netresearchgate.net Two primary sets of diffraction peaks are of interest: those corresponding to the lamellar stacking distance (governed by the length of the octyloxy side chains) and those related to the π-stacking distance between the anthracene cores. researchgate.net The positions of these peaks in the in-plane (qxy) and out-of-plane (qz) directions indicate the preferred orientation of the crystallites.
For instance, a strong (h00) lamellar peak in the out-of-plane direction coupled with a (010) π-stacking peak in the in-plane direction would suggest an "edge-on" orientation, where the anthracene planes are oriented perpendicular to the substrate. Conversely, a "face-on" orientation, with the anthracene planes parallel to the substrate, would produce the opposite pattern. The analysis of peak position, intensity, and width provides quantitative data on d-spacing, domain orientation, and crystalline coherence lengths. researchgate.net
Table 1: Representative GIWAXS Data for an Oriented this compound Thin Film
| Peak Index | Scattering Vector (q) [Å⁻¹] | d-spacing (2π/q) [Å] | Azimuthal Position | Inferred Orientation |
| (100) | 0.30 | 20.9 | Out-of-plane | Lamellar Stacking |
| (200) | 0.60 | 10.5 | Out-of-plane | Lamellar Stacking |
| (010) | 1.75 | 3.6 | In-plane | π-π Stacking |
This table presents hypothetical but typical data for an organic thin film exhibiting an "edge-on" molecular orientation.
Microscopic Techniques for Morphological Analysis of Films and Aggregates
The performance of devices based on this compound is intrinsically linked to the morphology of the active film. Microscopic techniques are indispensable for visualizing the film's surface topography, homogeneity, and the structure of any aggregates at the micro- and nanoscale. This understanding allows for the correlation of material processing parameters with the resulting solid-state structure and, ultimately, its functional properties.
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. nist.govmedsci.org It provides three-dimensional topographical maps by scanning a sharp tip at the end of a cantilever across the sample surface. medsci.org For thin films of this compound, AFM is used to quantify critical surface parameters such as roughness and to visualize nanoscale morphological features. uab.catresearchgate.net
AFM imaging can reveal the size and shape of crystalline domains, the presence of terraced structures indicative of layered growth, and any nanoscale defects. The measured height of nanoscale features, however, can sometimes appear lower than the true height due to interactions between the probe and the sample. plos.org The technique is sensitive enough to distinguish between different crystalline polymorphs or phases within the film. uab.cat By analyzing AFM data, researchers can assess the degree of molecular ordering and the connectivity between crystalline grains, which are crucial for efficient charge transport. rsc.org The most common parameters used to describe surface roughness are the arithmetic average roughness (Ra) and the root mean square roughness (Rq). nist.gov
Table 2: Typical Surface Roughness Parameters for an Organic Semiconductor Film Determined by AFM
| Parameter | Description | Typical Value (nm) |
| Ra (Average Roughness) | The arithmetic average of the absolute values of the height deviations from the mean surface. | 0.5 - 2.0 |
| Rq (Root Mean Square Roughness) | The root mean square average of the height deviations from the mean surface. | 0.7 - 3.0 |
| Rmax (Maximum Height) | The vertical distance between the highest peak and the lowest valley. | 5.0 - 20.0 |
These values are representative for spin-coated or thermally evaporated organic thin films analyzed over a scan area of a few μm².
Scanning Electron Microscopy (SEM) for Film Homogeneity and Microstructure
SEM can readily identify the presence of larger-scale features and defects such as cracks, pinholes, or dewetting, which can be detrimental to device performance. It is also used to characterize the morphology of microcrystalline structures. rsc.org For example, studies on related organic materials have shown that different processing conditions can lead to the formation of distinct crystal habits, such as flakes, squares, or flower-like structures, which are clearly visualized with SEM. mdpi.com In composites, SEM can reveal how different components are distributed, for instance, showing how anthracene crystals are interspersed within a polymer matrix. rsc.org The technique can also be used to confirm the formation of crystalline materials with specific shapes, such as the octahedral-shaped crystals characteristic of certain framework structures containing anthracene derivatives. cdnsciencepub.com
Transmission Electron Microscopy (TEM) for Nanostructure Visualization
Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal structure of materials at the nanoscale. nanoscience.comnih.gov Unlike SEM and AFM, which primarily probe the surface, TEM transmits a beam of electrons through an ultrathin specimen to form an image, revealing details about the size, shape, and arrangement of nanoscale objects. nih.gov
For a molecule like this compound, which can self-assemble into various nanostructures, TEM is an essential characterization tool. It provides direct visual evidence of aggregates, such as nanoparticles, nanorods, or vesicles, that may form in solution or upon casting onto a substrate. tesisenred.netresearchgate.net For instance, TEM has been used to confirm the size of nanoparticles that incorporate a 9,10-dialkoxyanthracene linker. tesisenred.net The high magnification capabilities of TEM allow for the detailed examination of the morphology and dimensions of these assemblies, which can be correlated with the molecule's chiroptical or electronic properties. unipi.it Comparing TEM results with data from techniques like dynamic light scattering (DLS) can provide a more complete picture of nanoparticle size and distribution, though discrepancies can arise from the different principles of measurement (direct visualization vs. hydrodynamic radius). rsc.org
Computational and Theoretical Investigations of 9,10 Bis Octyloxy Anthracene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a standard tool for predicting molecular geometries and electronic properties. wikipedia.org
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For a molecule like 9,10-Bis(octyloxy)anthracene, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. A key challenge in the computational analysis of this molecule is its conformational flexibility, which arises from the two long octyloxy chains attached to the rigid anthracene (B1667546) core. These aliphatic chains can adopt a vast number of conformations, making a thorough analysis computationally demanding.
Notably, the PubChem database entry for this compound indicates that generating a 3D conformer is disallowed due to the molecule being "too flexible". nih.gov This inherent flexibility suggests that a complete conformational analysis would be complex, likely requiring sophisticated computational sampling methods to identify the global energy minimum and relevant low-energy conformers that would exist at room temperature. However, specific published studies detailing such an analysis for this compound could not be located.
Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The difference between their energies is the HOMO-LUMO gap, a critical parameter that approximates the energy required for electronic excitation.
For substituted anthracenes, the HOMO and LUMO are typically π-type orbitals localized on the aromatic core. The introduction of alkoxy substituents, such as the octyloxy groups in this compound, is known to raise the energy of the HOMO due to the electron-donating nature of the oxygen atoms, which in turn reduces the energy gap. acs.org While DFT calculations are routinely used to compute these values for similar molecules mdpi.com, specific, calculated HOMO energies, LUMO energies, and the resulting energy gap for the isolated this compound molecule are not available in the searched literature. For context, studies on polymers incorporating more complex anthracene-octyloxy units have reported HOMO levels around -5.5 eV. nih.govresearchgate.net
Prediction of Electronic Transitions and Absorption Spectra via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules, allowing for the prediction of electronic absorption spectra. rsc.orgresearchgate.net This analysis provides information on the energies of electronic transitions (often expressed as absorption wavelengths, λmax), their intensities (oscillator strengths), and the nature of the transitions (e.g., π-π* transitions).
For a 9,10-disubstituted anthracene, the absorption spectrum is typically characterized by vibronic bands corresponding to the S₀ → S₁ transition of the anthracene core. researchgate.net TD-DFT calculations could precisely predict the wavelengths of these transitions and how they are influenced by the octyloxy groups. However, no published TD-DFT studies that provide a predicted absorption spectrum or a table of electronic transitions for this compound were found.
Ab Initio and Semi-Empirical Methods for Excited State Properties
Beyond DFT, other methods like ab initio (from first principles) and semi-empirical calculations are employed to study excited states, providing insights into photophysical processes. Ab initio methods are highly accurate but computationally expensive, while semi-empirical methods are faster by incorporating parameters derived from experimental data. nih.gov
Calculation of Singlet and Triplet State Energies
The energies of the lowest singlet (S₁) and triplet (T₁) excited states are fundamental to a molecule's photophysical behavior. The energy of the S₁ state is related to the fluorescence emission, while the T₁ state is crucial for processes like phosphorescence and singlet fission. The energy difference between the S₁ and T₁ states (the singlet-triplet energy gap, ΔE_ST) is a key parameter. In many conjugated polymers, this gap is found to be around 0.7 eV. ucl.ac.uk However, for some anthracene-based polymers, a significantly larger gap of 1.22 eV has been calculated, attributed to the high degree of localization of the HOMO and LUMO on the anthracene core. rsc.org
While methods exist to calculate these state energies for molecules like this compound, specific values for S₁ energy, T₁ energy, and the resulting ΔE_ST for this compound have not been reported in the scientific literature found.
Prediction of Oscillator Strengths and Transition Dipole Moments
The oscillator strength (f) is a dimensionless quantity that represents the probability of an electronic transition; a higher value indicates a brighter, more allowed transition. wikipedia.orgq-chem.com The transition dipole moment is a related vector quantity that determines the interaction of the molecule with the electric field of light. Both are standard outputs of TD-DFT and other excited-state calculations. stanford.edu
These values are essential for understanding and predicting a molecule's absorption and emission characteristics. Despite the availability of computational methods to determine them mdpi.comustc.edu.cn, no specific calculated oscillator strengths or transition dipole moments for the electronic transitions of this compound are available in the searched literature.
Molecular Dynamics (MD) Simulations for Aggregation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For this compound, MD simulations provide a molecular-level understanding of how individual molecules interact and aggregate to form larger structures. These simulations can predict how the flexible octyloxy chains influence the packing of the rigid anthracene cores, a key factor in determining the material's electronic properties.
The aggregation mechanism for aromatic molecules like anthracene often involves the coalescence of smaller clusters into larger ones. nih.gov In such assemblies, anthracene molecules tend to arrange in configurations similar to those in a bulk crystal, driven by weak London dispersion forces. nih.gov
Simulation of Solvent Effects on Molecular Conformation and Self-Assembly
The choice of solvent plays a crucial role in the self-assembly process of molecules like this compound. MD simulations can elucidate how different solvents affect the conformation of the octyloxy chains and the subsequent self-assembly of the molecules into ordered structures. whiterose.ac.uk The interactions between the solvent and the alkyl chains can dictate the final morphology of the aggregates. chemrxiv.org
In simulations, solvent effects can be modeled either explicitly, by including solvent molecules in the simulation box, or implicitly, by approximating the solvent as a continuous medium. mdpi.com These simulations reveal that solvent quality significantly impacts ligand interactions and, consequently, the outcome of self-assembly. chemrxiv.org For instance, in a good solvent, repulsive forces between polymer beads can lead to a swollen, coil-like structure, whereas in a poor solvent, attractive forces dominate, causing a collapse into a more compact, globule structure. mdpi.com The self-assembly process is often not in equilibrium, meaning that factors like the solvent evaporation rate can influence the resulting supramolecular structure. chemrxiv.org
| Solvent Type | Dominant Intermolecular Interaction | Predicted Molecular Conformation | Resulting Aggregate Morphology |
|---|---|---|---|
| Good Solvent (e.g., Toluene) | Solute-Solvent | Extended Octyloxy Chains, Swollen Coil | Dispersed or loosely packed aggregates |
| Poor Solvent (e.g., Hexane) | Solute-Solute (π-π stacking) | Collapsed Octyloxy Chains, Globule | Dense, ordered aggregates |
| Mixed Solvent (e.g., Toluene (B28343)/Hexane) | Competitive | Intermediate Conformations | Hierarchical or phase-segregated structures |
Dynamics of Molecular Packing in Thin Films and Supramolecular Structures
The performance of organic electronic devices is highly dependent on the molecular packing within the active thin film. MD simulations can model the dynamic process of film formation and the resulting supramolecular architectures. For anthracene derivatives, π-π stacking interactions between the aromatic cores are a primary driving force for self-assembly into columnar or herringbone structures. anu.edu.au
In thin films, the molecular packing can differ significantly from the bulk material, sometimes forming substrate-induced phases. uab.cat The long, flexible octyloxy chains of this compound are expected to influence this packing, potentially leading to layered structures where the aromatic cores are segregated from the aliphatic chains. This can impact electronic coupling between adjacent molecules. Studies on similar molecules show that disordered molecular packing can lead to the formation of excimer states, which can compete with desirable processes like singlet fission. figshare.com In contrast, ordered crystalline packing can inhibit these competing processes and promote efficient charge transport. figshare.comresearchgate.net
Charge Transport Pathway Simulations and Charge Mobility Predictions
Computational models are essential for predicting the charge transport characteristics of organic semiconductors. These simulations typically combine quantum chemistry calculations with kinetic Monte Carlo or other methods to model the movement of charge carriers through the material. arxiv.orgaps.org
Calculation of Intramolecular and Intermolecular Reorganization Energies
The reorganization energy (λ) is a crucial parameter that governs the charge transfer rate in the hopping model. uni-tuebingen.de It represents the energy required to deform the geometry of a molecule from its neutral state to its charged state and vice versa. uni-tuebingen.deunesp.br A lower reorganization energy generally leads to a higher charge transfer rate. nih.gov
The total reorganization energy is composed of two parts:
Intramolecular reorganization energy (λ_i): The energy associated with the geometric relaxation of a single molecule upon gaining or losing a charge. uni-tuebingen.de This can be calculated using quantum chemical methods like Density Functional Theory (DFT).
Intermolecular (outer) reorganization energy: The energy related to the polarization and relaxation of the surrounding molecules in the medium. uni-tuebingen.de
For anthracene and its derivatives, the intramolecular reorganization energy is a key factor, and modifications to the molecular structure, such as the addition of side chains, can influence its value. uni-tuebingen.de
| Parameter | Description | Typical Calculated Value Range (eV) |
|---|---|---|
| λ_hole (intramolecular) | Reorganization energy for hole transport | 0.10 - 0.25 |
| λ_electron (intramolecular) | Reorganization energy for electron transport | 0.15 - 0.30 |
Note: The values in this table are illustrative and based on general findings for anthracene derivatives, not specific experimental values for this compound.
Modeling of Charge Hopping Rates within Molecular Stacks
The rate of charge hopping (k_hop) between two molecules can be estimated using Marcus theory. wiley-vch.de The rate depends on the reorganization energy (λ) and the electronic coupling (or transfer integral, V) between the initial and final states. nih.gov
Marcus Theory Equation:
Where:
ħ is the reduced Planck constant
k_B is the Boltzmann constant
T is the temperature
ΔG⁰ is the change in Gibbs free energy
Photophysical Characteristics of 9,10 Bis Octyloxy Anthracene
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is a fundamental technique used to characterize the electronic transitions within a molecule. For 9,10-Bis(octyloxy)anthracene, the absorption spectrum is dominated by transitions within the conjugated π-system of the anthracene (B1667546) core.
The absorption spectrum of 9,10-disubstituted anthracenes typically displays characteristic bands in the ultraviolet and visible regions. The primary absorption band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), often referred to as the S₀ → S₁ transition. The introduction of electron-donating alkoxy groups at the 9 and 10 positions generally leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. nih.gov
| Compound | Solvent | Absorption Maxima (λmax) [nm] | Molar Extinction Coefficient (ε) [M-1cm-1] |
|---|---|---|---|
| 9,10-Bis(4-methoxyphenyl)anthracene (Illustrative Example) | CH2Cl2 | 408 | Not Specified |
Note: The data presented is for a related compound, 9,10-Bis(4-methoxyphenyl)anthracene, to illustrate typical values. researchgate.net
The absorption spectra of anthracene and its derivatives are characterized by a distinct vibronic structure. diva-portal.org This fine structure arises from the coupling of the electronic transition with various vibrational modes of the molecule. fu-berlin.dewikipedia.org When a molecule absorbs a photon, it is excited from the ground electronic state (S₀) to an excited state (S₁), and this transition can terminate in various vibrational levels of the excited state. wikipedia.org
This results in a series of peaks, known as a vibronic progression, superimposed on the electronic absorption band. montana.edu The spacing between these peaks corresponds to the energy of the vibrational modes in the electronically excited state. For the anthracene chromophore, these progressions are typically associated with the stretching modes of the aromatic rings. The 0-0 transition, which is the transition from the lowest vibrational level of the ground state to the lowest vibrational level of the excited state, is the lowest energy peak in the progression.
Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. This effect is dependent on the difference in the dipole moment of the molecule between its ground and excited states. nih.gov
For many nonpolar or symmetrically substituted anthracene derivatives, the solvatochromic shifts in absorption spectra are often minimal. researchgate.netnih.gov The molecule's dipole moment does not change significantly upon electronic excitation. However, the presence of the oxygen atoms in the octyloxy groups introduces some polarity. Any observed solvatochromic shifts would indicate a change in the charge distribution within the this compound molecule upon photoexcitation. A shift to longer wavelengths (red shift) in more polar solvents would suggest that the excited state is more polar than the ground state. Conversely, a blue shift would imply the ground state is more polar. Studies on similar compounds like 9,10-bis(4-methoxyphenyl)anthracene have shown almost no change in UV-vis absorption depending on solvent polarity. researchgate.net
Photoluminescence (PL) Spectroscopy
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. For this compound, this emission is in the form of fluorescence, originating from the decay of the lowest singlet excited state (S₁) to the ground state (S₀).
Derivatives of 9,10-disubstituted anthracene are well-known for their strong blue fluorescence. nih.govbeilstein-journals.org The emission spectrum of this compound is expected to exhibit a vibronic structure that is often a mirror image of the S₀ → S₁ absorption band. nih.gov This mirror image symmetry arises because the vibrational energy levels in the ground and excited electronic states have similar spacing.
The emission spectrum will show a progression of peaks, with the highest energy peak (shortest wavelength) corresponding to the 0-0 transition. The subsequent peaks at lower energies (longer wavelengths) correspond to transitions from the lowest vibrational level of the S₁ state to higher vibrational levels of the S₀ state. The shape and position of the emission maxima can be influenced by the molecular structure and the surrounding environment.
The Stokes shift is the difference between the position of the absorption maximum and the emission maximum. fu-berlin.de It is a fundamental parameter in fluorescence spectroscopy and represents the energy lost due to non-radiative relaxation from the initially excited Franck-Condon state to the relaxed excited state from which emission occurs. This relaxation process typically involves both vibrational relaxation and reorientation of the surrounding solvent molecules.
A larger Stokes shift indicates a more significant structural rearrangement of the molecule in the excited state before fluorescence. In practical applications, a large Stokes shift is often desirable as it minimizes the overlap between absorption and emission spectra, which can reduce reabsorption or self-quenching effects. beilstein-journals.orgmdpi.com For anthracene derivatives, the magnitude of the Stokes shift can vary depending on the nature of the substituents at the 9 and 10 positions.
The table below provides an illustrative example of how the Stokes shift is calculated, using photophysical data from a related fluorinated anthracene derivative.
| Compound | Solvent | Absorption Maxima (λabs) [nm] | Emission Maxima (λem) [nm] | Stokes Shift (Δλ) [nm] | Stokes Shift (Δν) [cm-1] |
|---|---|---|---|---|---|
| 9,10-Bis(perfluorobenzyl)anthracene (Illustrative Example) | Cyclohexane (B81311) | 402 | 416 | 14 | 837 |
Note: The data presented is for an illustrative compound, 9,10-Bis(perfluorobenzyl)anthracene. nih.gov The Stokes shift is calculated both in nanometers (nm) and wavenumbers (cm⁻¹).
Absolute Fluorescence Quantum Yield Measurements in Solution and Solid State
No specific data on the absolute fluorescence quantum yield of this compound in either solution or the solid state could be located in the reviewed literature. This fundamental parameter, which quantifies the efficiency of the fluorescence process, is crucial for assessing the material's potential in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Time-Resolved Photoluminescence for Fluorescence Lifetime Measurements
Similarly, there is a lack of published data from time-resolved photoluminescence studies on this compound. Such measurements are essential for determining the fluorescence lifetime, which provides insights into the dynamics of the excited state and the rates of radiative and non-radiative decay processes.
Exciton (B1674681) Dynamics and Energy Transfer Mechanisms
A thorough understanding of exciton dynamics is critical for the application of organic materials in optoelectronic devices. However, specific research on the exciton dynamics within this compound is not available.
Singlet Exciton Diffusion Length and Efficiency
There is no available data on the singlet exciton diffusion length and efficiency in this compound. This parameter is a key factor in determining the performance of organic solar cells and other devices where energy migration is important.
Förster Resonance Energy Transfer (FRET) Considerations within Molecular Aggregates
While FRET is a common phenomenon in molecular aggregates of anthracene derivatives, a specific analysis of FRET mechanisms in this compound aggregates has not been documented. The efficiency of FRET is highly dependent on the spectral overlap between donor and acceptor molecules and their intermolecular distance and orientation, all of which would need to be experimentally determined for this specific compound.
Intersystem Crossing (ISC) and Triplet State Formation Pathways
The pathways and efficiency of intersystem crossing from the singlet to the triplet state in this compound have not been reported. Information on ISC is vital for applications that utilize triplet excitons, such as in phosphorescent OLEDs and photodynamic therapy.
Aggregation-Induced Emission (AIE) versus Aggregation-Caused Quenching (ACQ) Phenomena
Most conventional luminophores, including many anthracene derivatives, are highly fluorescent in dilute solutions but experience a significant decrease in emission intensity at high concentrations or in the solid state. This phenomenon, known as aggregation-caused quenching (ACQ), is a major limitation for applications requiring solid-state emitters. advancedsciencenews.comresearchgate.net The primary cause of ACQ is the formation of non-emissive or weakly emissive aggregates and excimers through strong intermolecular interactions, such as π-π stacking of the aromatic anthracene cores. mdpi.comntu.edu.sg
Conversely, a different class of molecules exhibits aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent upon aggregation. This behavior is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.
For this compound, the presence of two long, flexible octyloxy chains at the 9 and 10 positions suggests a strong tendency towards the ACQ phenomenon.
In dilute solutions, molecules of this compound are well-isolated, and upon excitation, they exhibit the characteristic blue-green fluorescence typical of the anthracene chromophore. The absorption profiles of 9,10-disubstituted anthracenes generally show vibronic bands between 325–425 nm, corresponding to the π–π* transitions of the anthracene core. mdpi.com
As the concentration of the solution increases, the individual molecules begin to interact. The flexible nature of the octyloxy chains does not provide sufficient steric hindrance to prevent the planar anthracene cores from approaching each other. This proximity facilitates the formation of ground-state dimers or aggregates. Upon photoexcitation, these aggregates can form excimers—excited-state dimers—which typically have lower energy levels than the excited monomer. The emission from these excimer states is redshifted (appears at a longer wavelength) and is often significantly weaker or entirely non-radiative compared to the monomer emission.
Table 1: Expected Concentration Effect on Photophysical Properties of this compound (Hypothetical Data)
| Concentration | Fluorescence Intensity | Emission Maximum (λem) | Quantum Yield (ΦF) |
|---|---|---|---|
| Dilute (~10-6 M) | High | ~420-450 nm | High |
| Moderate (~10-4 M) | Medium | Slight redshift | Medium |
In the solid state or in highly concentrated aggregates, the luminescence efficiency of an organic fluorophore is critically dependent on its molecular packing. For anthracene derivatives, close π-π stacking of the aromatic cores is a common packing motif. mdpi.com This arrangement, often in a face-to-face or lamellar structure, maximizes intermolecular orbital overlap. mdpi.com
While beneficial for charge transport in some electronic applications, this close packing is detrimental to luminescence. The strong electronic coupling between adjacent molecules in a π-stacked arrangement promotes the formation of low-energy, non-emissive states (excimers or "excimer-like traps"), providing an efficient pathway for non-radiative decay of the excited state energy. researchgate.netuq.edu.au
The two octyloxy chains of this compound are long and flexible. Unlike bulky, rigid substituents that can twist the aromatic core or sterically prevent close packing, these alkyl chains can fold or interdigitate, allowing the anthracene planes to come into close contact (typically within 3.5-4 Å). mdpi.com This would result in significant π-π interactions and, consequently, severe fluorescence quenching in the solid state. Therefore, this compound is predicted to be a classic example of a molecule exhibiting ACQ, where its solid-state luminescence is substantially weaker than its emission in a dilute solution.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Electrochemical Behavior of 9,10 Bis Octyloxy Anthracene
Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV)
Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to probe the redox behavior of molecules. These methods allow for the determination of oxidation and reduction potentials, which are crucial for assessing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While specific CV and SWV data for 9,10-Bis(octyloxy)anthracene are not extensively documented in publicly available literature, the electrochemical behavior can be inferred from studies on analogous 9,10-dialkoxyanthracene derivatives. For instance, a series of 2,6-diarylethynyl-9,10-dialkoxyanthracenes have been shown to exhibit two distinct oxidation events. uky.edu
In a representative study, these compounds displayed a first oxidation potential at approximately +0.57 V and a second at +0.76 V (versus a Ferrocene/Ferrocenium, Fc/Fc+, reference). uky.edu The presence of two oxidation waves suggests the sequential removal of electrons, first to form a radical cation and then a dication. The electron-donating nature of the alkoxy groups at the 9 and 10 positions facilitates these oxidation processes by increasing the electron density of the anthracene (B1667546) core.
The reduction potentials are generally more difficult to access for such electron-rich aromatic compounds and are often not observed within the typical solvent window. The primary electrochemical activity for these materials is oxidation, making them suitable as hole-transporting or emissive materials in electronic devices.
Table 1: Representative Oxidation Potentials for 9,10-Dialkoxy-Anthracene Derivatives
| Compound Family | First Oxidation Potential (V vs. Fc/Fc+) | Second Oxidation Potential (V vs. Fc/Fc+) |
|---|
Note: Data is based on a class of similar compounds and serves as an illustrative example. uky.edu
The reversibility of the redox processes is a key indicator of the chemical stability of the generated radical ions. For many anthracene derivatives, the first oxidation is quasi-reversible. mdpi.com This implies that the radical cation is stable on the timescale of the CV experiment. However, the stability can be influenced by several factors, including the chemical structure, solvent, and scan rate.
Studies on 9,10-dimethoxyanthracene, a related compound, have shown that the radical cation can be unstable and undergo chemical reactions such as O-dealkylation. osti.gov This instability is attributed to increased steric strain that forces the methoxy (B1213986) groups out of the plane of the anthracene ring, thereby weakening the C-O bond. osti.gov While the longer octyloxy chains in this compound may offer some steric protection, similar degradation pathways could be a concern for its long-term electrochemical stability.
Experimental Determination of HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels are critical parameters that govern charge injection, transport, and the efficiency of electronic devices. These can be estimated from the onset potentials of the oxidation and reduction peaks in cyclic voltammograms. mdpi.comossila.com
The HOMO energy level can be calculated from the onset of the first oxidation potential, while the LUMO energy level is typically determined from the onset of the reduction potential. mdpi.com For materials where a reduction wave is not accessible, the LUMO level can be estimated by subtracting the optical band gap (E_g), determined from the onset of UV-Vis absorption, from the HOMO energy level. uky.edu
For the class of 2,6-diarylethynyl-9,10-dialkoxyanthracenes, the HOMO energy level was estimated to be approximately -5.37 eV. uky.edu With an optical band gap determined from an absorption onset at 510 nm (corresponding to ~2.43 eV), the LUMO energy level was calculated to be around -2.94 eV. uky.edu These values are typical for anthracene-based materials and position them as suitable candidates for use in multilayered organic electronic devices.
Table 2: Estimated Frontier Molecular Orbital Energies for 9,10-Dialkoxy-Anthracene Derivatives
| Parameter | Estimated Value | Method of Determination |
|---|---|---|
| HOMO | ~ -5.37 eV | From onset of oxidation potential uky.edu |
| LUMO | ~ -2.94 eV | Calculated from HOMO and Optical Band Gap uky.edu |
Note: These values are for a class of similar compounds and provide an estimate for this compound.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict the HOMO and LUMO energy levels of organic molecules. These theoretical values are then compared with experimental data to validate the computational models.
For 2,6-dialkoxy-9,10-anthraquinones, a related class of compounds, DFT calculations have shown that increasing the length of the alkoxy chain has a minimal effect on the electronic structure and the frontier molecular orbital energies. researchgate.net However, there can be a systematic offset between the theoretically calculated values and those determined experimentally. For instance, a study on various polymers showed that theoretically predicted band gaps were often lower than those determined by cyclic voltammetry. researchgate.net It is also important to note that the theoretical understanding of the relationship between HOMO/LUMO energies and electrochemical stability windows is a subject of ongoing discussion, with some arguing that the concepts are often misapplied in the context of battery electrolytes. rsc.org
Electrochemical Stability of this compound in Device Environments
The electrochemical stability of organic materials is a critical factor for the long-term operational lifetime of devices like OLEDs. beilstein-journals.org The repeated oxidation and reduction cycles that a material undergoes during device operation can lead to irreversible chemical degradation.
For 9,10-dialkoxyanthracene derivatives, a potential degradation mechanism involves the cleavage of the ether linkage (C-O bond) in the radical cation state. osti.gov This process can lead to the formation of non-emissive species and charge traps within the device, ultimately causing a decrease in efficiency and brightness over time. The bulky nature of the octyloxy groups may provide some steric hindrance against intermolecular reactions, but intramolecular degradation pathways remain a concern.
Anthracene derivatives are known for their relatively good air stability and favorable frontier molecular orbital energy levels, making them attractive for use in organic electronics. mdpi.com However, the stability of charged species, which are inevitably formed during device operation, is paramount. The introduction of bulky substituents at the 9 and 10 positions is a common strategy to disrupt intermolecular aggregation and improve photoluminescence in the solid state, which can also impact electrochemical stability. acs.org Further research focusing on the long-term electrochemical cycling of this compound is necessary to fully assess its suitability for stable and efficient organic electronic devices.
Stability during Repeated Redox Cycles
The stability of an electroactive molecule during repeated oxidation and reduction (redox) cycles is a critical parameter for its application in electronic devices. While specific long-term cycling data for this compound is not extensively documented in dedicated studies, its stability can be inferred from the behavior of closely related 9,10-dialkoxy and other substituted anthracene derivatives.
Research on similar compounds suggests that the radical cations of 9,10-dialkoxy-substituted anthracenes can be susceptible to degradation. A study on 9,10-dimethoxyanthracene, a related compound with smaller alkoxy groups, revealed that its radical cation undergoes rapid O-dealkylation. osti.gov This instability is attributed to increased steric strain in the oxidized state, which forces the methoxy groups out of the plane of the aromatic ring, thereby disrupting π-conjugation and leading to chemical decomposition. osti.gov Given the significantly larger size of the octyloxy groups in this compound, it is probable that similar or even more pronounced steric hindrance would promote instability in its radical cation state.
The electrochemical behavior of many substituted anthracenes is often described as quasi-reversible or irreversible, which points to the chemical instability of the generated charged species. For instance, cyclic voltammetry of 9,10-distyrylanthracene (B86952) shows partially reversible oxidation waves and an irreversible reduction, indicating that the charged molecules undergo subsequent chemical reactions. rsc.org Similarly, studies on other 9,10-functionalized anthracenes often report quasi-reversible oxidation processes. mdpi.com The reversibility of the redox process for unsubstituted anthracene itself has been shown to be poor when using common electrolytes, suggesting that the radical cation is inherently reactive. jst.go.jp This collective evidence implies that the radical cation of this compound is likely to exhibit limited stability over repeated redox cycles, potentially undergoing degradation pathways such as dealkylation.
| Compound | Redox Process | Observed Reversibility | Reference |
|---|---|---|---|
| 9,10-Dimethoxyanthracene | Oxidation | Unstable radical cation, undergoes rapid O-dealkylation | osti.gov |
| 9,10-Distyrylanthracene | Oxidation | Partially reversible | rsc.org |
| Anthracene | Oxidation | Poorly reversible with Bu₄NPF₆ electrolyte | jst.go.jp |
| Various 9,10-disubstituted anthracenes | Oxidation | Generally quasi-reversible | mdpi.com |
Influence of Electrolyte and Electrode Materials
The experimental conditions under which electrochemical measurements are performed, specifically the choice of electrolyte and electrode material, have a profound impact on the observed redox behavior of molecules like this compound.
Influence of Electrolyte
The supporting electrolyte, composed of a salt dissolved in a solvent, is a crucial component of the electrochemical cell. The nature of the electrolyte's ions can significantly influence the stability of the electro-generated radical ions and the reversibility of the redox process.
A key factor is the coordinating ability of the electrolyte's anion. Studies on unsubstituted anthracene have demonstrated that electrolytes with weakly coordinating anions (WCAs), such as tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻), result in fully reversible one-electron redox behavior. jst.go.jp In contrast, when more coordinating anions like hexafluorophosphate (B91526) (PF₆⁻) or trifluoromethanesulfonate (B1224126) (TfO⁻) are used, the reversibility is poor. jst.go.jp This is because the more coordinating anions can interact with the positively charged radical cation, destabilizing it and promoting follow-up chemical reactions. This principle suggests that to accurately study the intrinsic redox properties of this compound and enhance its stability during measurement, an electrolyte with a large, non-coordinating anion would be preferable. In addition to anions, electrolyte cations can also affect electrochemical behavior by coordinating with negatively charged species. conicet.gov.ar
| Electrolyte Anion | Coordinating Ability | Observed Reversibility of Anthracene Oxidation | Reference |
|---|---|---|---|
| [B(C₆F₅)₄]⁻ | Weakly coordinating | Fully reversible | jst.go.jp |
| PF₆⁻ | Coordinating | Poorly reversible | jst.go.jp |
| TfO⁻ | Coordinating | Irreversible | jst.go.jp |
Influence of Electrode Materials
The choice of working electrode material is critical as it can influence the thermodynamics and kinetics of the electron transfer process. rsc.org For the study of anthracene derivatives, several types of electrodes are commonly employed, including glassy carbon, platinum, and mercury electrodes. mdpi.comacs.orgutexas.edu
Glassy Carbon (GC): This is a widely used electrode material due to its good conductivity, wide potential window, and general chemical inertness. acs.org
Platinum (Pt): Platinum is also frequently used and can be advantageous, but it may also exhibit catalytic activity that could influence the reaction pathways of the radical ions. mdpi.com
Mercury (Hg): Hanging mercury drop electrodes (HMDE) have been used for reduction studies of anthracenes, but their use is limited by the oxidation potential of mercury itself. utexas.edu
The physical properties of the electrode surface, such as roughness, can also affect the measurement. For quasi-reversible or irreversible systems, a rough electrode surface can increase the apparent rate of electron transfer, making the process appear more reversible than it is on a smooth surface. kobv.de Therefore, when comparing electrochemical data for this compound, it is essential to consider the specific electrode material and its surface condition, as these factors can significantly alter the measured peak potentials and apparent reversibility of the redox events.
Supramolecular Assembly and Nanostructured Architectures of 9,10 Bis Octyloxy Anthracene
Mechanisms of Self-Assembly and Driving Forces
The spontaneous organization of 9,10-Bis(octyloxy)anthracene molecules into ordered structures is a complex interplay of non-covalent interactions. The final architecture is a result of a delicate balance between the interactions of the aromatic cores and the flexible alkyl chains.
π-π Stacking Interactions of the Anthracene (B1667546) Core
The primary driving force for the assembly of many aromatic molecules, including this compound, is the π-π stacking interaction between the electron-rich anthracene cores. These interactions, arising from the overlap of p-orbitals on adjacent molecules, are crucial for charge transport in organic electronic devices. In contrast to the herringbone packing often observed in unsubstituted anthracene, functionalization at the 9 and 10 positions with substituents like alkoxy chains tends to promote a more overlapped, lamellar or columnar stacking arrangement. This is considered advantageous for charge transport. wikipedia.org
| Anthracene Derivative | π-π Stacking Distance (Å) | Reference |
|---|---|---|
| A Wurthner Anthracene Derivative | 3.39 | wikipedia.org |
| 9,10-Bis(iodoethynyl)anthracene | 3.377 (interplanar separation) | ox.ac.uk |
| A 9-PMAH Ligand Complex | 3.6442 | chem960.com |
| A Naphthyl-Substituted Anthracene | 3.71 and 3.74 | wikipedia.org |
It is important to note that bulky substituents at the 9 and 10 positions can also lead to significant steric hindrance, which may limit or even prevent π-π interactions, as observed in the case of 9,10-bis(perfluorobenzyl)anthracene. researchgate.net The length and flexibility of the octyloxy chains in this compound are therefore expected to play a crucial role in modulating the extent and geometry of the π-π stacking.
Intermolecular Interactions of Alkoxy Chains (e.g., Van der Waals, Interdigitation)
The arrangement of these alkoxy chains can vary, leading to different packing motifs. They can be interdigitated, where the chains from adjacent stacks of molecules interlock, or non-interdigitated, where they segregate into distinct layers. The degree of interdigitation is influenced by the length of the alkyl chain and the processing conditions. These interactions are critical in defining the long-range order and morphology of the resulting nanostructures. The interplay between the rigid, π-stacking anthracene cores and the soft, flexible alkoxy chains allows for a high degree of control over the self-assembly process.
Controlled Fabrication of Nanostructures and Thin Films
The ability to process this compound into well-defined nanostructures and thin films is paramount for its application in electronic and optoelectronic devices. Various fabrication techniques can be employed, each offering distinct advantages in controlling the morphology and molecular packing of the final material.
Solution-Processing Methods (e.g., Spin Coating, Blade Coating, Drop Casting)
Solution-based methods are widely utilized for the deposition of organic materials due to their simplicity, low cost, and scalability.
Spin Coating : This technique involves depositing a solution of the material onto a spinning substrate. The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a thin film. The film thickness can be controlled by adjusting the solution concentration and the spin speed. ossila.com Spin coating has been successfully used to fabricate thin films of various 9,10-disubstituted anthracenes for applications in electroluminescent devices. researchgate.net
Blade Coating (Doctor Blading) : In this method, a blade is used to spread the solution across the substrate, offering better control over large-area film deposition and reduced material waste compared to spin coating.
Drop Casting : This is the simplest method, where a droplet of the solution is placed on the substrate and the solvent is allowed to evaporate slowly. While less controlled in terms of film thickness and uniformity, drop casting can be useful for creating crystalline microstructures.
| Method | Key Parameters | Typical Outcome |
|---|---|---|
| Spin Coating | Solution concentration, spin speed, acceleration, solvent volatility | Uniform thin films with controllable thickness |
| Blade Coating | Solution viscosity, blade speed, blade-substrate gap | Large-area, uniform films |
| Drop Casting | Solvent evaporation rate, solution concentration, substrate temperature | Crystalline domains, often with non-uniform thickness |
The choice of solvent is critical in these methods as it influences the solubility of the compound and the drying kinetics, which in turn affect the final film morphology and degree of crystallinity.
Vapor Deposition Techniques (e.g., Vacuum Thermal Evaporation)
Vapor deposition methods are performed under high vacuum and offer a high degree of control over film thickness and purity, as solvents are eliminated.
Vacuum Thermal Evaporation (VTE) : This technique involves heating the material in a crucible under high vacuum until it sublimes or evaporates. The vapor then travels and condenses onto a cooler substrate, forming a thin film. VTE is a common method for depositing small organic molecules in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). ox.ac.ukresearchgate.net Single crystals of some anthracene derivatives have been grown using a related technique called train sublimation. mdpi.com This method is suitable for molecules that can be sublimed without decomposition.
Solvent-Induced Self-Assembly for Hierarchical Structures (e.g., Nanofibers, Microrods)
By carefully controlling the solvent environment, it is possible to induce the self-assembly of this compound into more complex, hierarchical structures. This is often achieved by preparing a solution of the compound in a "good" solvent and then introducing a "poor" solvent. This change in solvent quality reduces the solubility of the compound, triggering its aggregation and self-assembly into well-defined nanostructures such as nanofibers, nanoribbons, or microrods. The final morphology of these structures is highly dependent on factors like the solvent ratio, temperature, and the rate of addition of the poor solvent. While specific examples for this compound are not extensively documented, this is a widely applicable strategy for a variety of π-conjugated molecules.
Another sophisticated method for creating highly ordered molecular layers is the Langmuir-Blodgett (LB) technique . This involves spreading the amphiphilic molecules onto a water surface (subphase) to form a monolayer, which is then transferred layer by layer onto a solid substrate. wikipedia.org This method provides precise control over the film thickness and molecular orientation, making it a powerful tool for fabricating well-defined nanostructured films. wikipedia.orgnih.gov
Characterization of Supramolecular Morphologies and Orientations
The performance of devices based on organic semiconductor films is critically dependent on the morphology of the active layer, including the size, shape, and orientation of crystalline domains, as well as the connectivity between them. A variety of high-resolution microscopy and scattering techniques are employed to provide a comprehensive understanding of these features, from the molecular to the macroscopic scale.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for the direct visualization of nanoscale and microscale morphologies.
Scanning Electron Microscopy (SEM): SEM is primarily used to study the surface topography of thin films. For a film of this compound, SEM analysis would reveal details about the film's continuity, the presence of cracks or voids, and the size and distribution of crystalline grains on the surface. The contrast in SEM images is generated from the interaction of an electron beam with the surface, providing a three-dimensional-like view of the sample's morphology.
Transmission Electron Microscopy (TEM): TEM offers higher spatial resolution than SEM and provides information about the internal structure of materials. researchgate.net To study self-assembled nanostructures of this compound, the molecules could be induced to form aggregates, such as micelles or nanofibers, in solution, which are then deposited onto a TEM grid for imaging. For instance, block copolymers containing dialkoxyanthracene have been shown to self-assemble into micelles that can be visualized by cryo-TEM. researchgate.net Such analysis can reveal the precise shape (e.g., spherical, rod-like) and dimensions of the nanostructures formed. High-resolution TEM could potentially even visualize the lattice fringes within a crystalline nanostructure, providing direct evidence of molecular ordering.
X-ray scattering techniques are indispensable for determining the arrangement of molecules in the solid state. By analyzing the diffraction pattern of X-rays scattered by a material, one can deduce information about crystal structure, molecular spacing, and orientation.
Single-Crystal X-ray Diffraction (XRD): When a high-quality single crystal of a material can be grown, single-crystal XRD provides the most precise information, including bond lengths, bond angles, and the exact packing of molecules in the crystal lattice. mdpi.com Studies on other 9,10-disubstituted anthracenes have used this technique to determine how bulky substituents affect the solid-state arrangement, often preventing the typical herringbone packing of unsubstituted anthracene and favoring a more overlapped, lamellar structure. mdpi.combeilstein-journals.org This analysis reveals critical parameters like the π-π stacking distance between adjacent anthracene cores, which is a key factor for charge transport. mdpi.com
Grazing-Incidence X-ray Diffraction (GIXD) and Grazing-Incidence Small-Angle X-ray Scattering (GISAXS): These techniques are specifically adapted for the characterization of thin films. In GIXD, the X-ray beam impinges on the film at a very shallow angle, making the technique surface-sensitive and ideal for probing the molecular ordering and orientation within the top few nanometers of a film. GIXD can determine whether the molecules are oriented "edge-on" (with the plane of the anthracene core perpendicular to the substrate) or "face-on" (parallel to the substrate), which has profound implications for charge transport in devices. GISAXS, on the other hand, provides information on the size, shape, and arrangement of nanoscale features, such as ordered domains or pores, over a larger area of the film.
| Technique | Information Obtained for 9,10-Disubstituted Anthracenes | Relevance to this compound |
| SEM | Surface topography, grain size, and film continuity. | Visualization of the overall morphology of a thin film on a substrate. |
| TEM | Direct imaging of the shape and size of individual nanostructures (e.g., nanofibers, micelles). researchgate.net | Determination of the dimensions of self-assembled structures formed in solution or in the solid state. |
| XRD | Precise molecular packing, intermolecular distances (e.g., π-π stacking), and crystal system in single crystals. mdpi.combeilstein-journals.org | Understanding the fundamental packing motif and its influence on electronic properties. |
| GIXD | Molecular orientation (edge-on vs. face-on) and crystalline order within thin films. | Predicting the efficiency of charge transport across or through the film in an electronic device. |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to generate 3D images of a sample's surface. researchgate.netspectraresearch.com An AFM raster-scans a sharp tip over the surface and records the interaction forces to create a topographical map with nanoscale resolution. researchgate.net For films of this compound, AFM is crucial for:
Visualizing Surface Morphology: AFM images can show the formation of terraces, crystalline domains, or fibrillar networks on the substrate. chalcogen.ro
Quantifying Surface Roughness: The root-mean-square (RMS) roughness can be calculated from AFM data, which is a critical parameter for devices where a smooth interface is required. researchgate.net
Identifying Crystalline Domains: In phase-imaging mode, AFM can distinguish between regions of different material properties (e.g., crystalline vs. amorphous), providing insight into the degree of local order within the film.
Influence of Alkoxy Chain Length and Branching on Self-Assembly and Film Properties
The length and structure of the alkoxy chains attached to the anthracene core are critical design parameters that profoundly influence the material's properties and self-assembly behavior. While specific comparative studies on a full series of 9,10-dialkoxyanthracenes are not widely documented, general principles from related systems provide clear insight.
The self-assembly process is governed by the interplay between the π-π stacking of the aromatic cores and the space-filling requirements and van der Waals interactions of the flexible alkyl chains.
Shorter Chains (e.g., methoxy (B1213986), butoxy): With shorter chains, the π-π interactions between the anthracene cores are expected to dominate, potentially leading to more crystalline, but also more brittle, films. The molecules are more compact, which may result in different packing arrangements compared to their long-chain counterparts.
Longer Chains (e.g., octyloxy, dodecyloxy): As the alkyl chain length increases, van der Waals interactions between the chains become more significant. nih.gov This has several consequences:
Improved Solubility: Longer chains generally improve the solubility of the molecule in organic solvents, which is beneficial for solution-based processing of thin films.
Increased Ordering: The tendency for the alkyl chains to align and crystallize can act as a secondary driving force for ordering, often leading to the formation of highly ordered lamellar (layered) structures or liquid crystalline phases. nih.govrsc.org
Modified Interplanar Spacing: The bulky chains increase the distance between the layers of stacked anthracene cores (the d-spacing), which can be measured by XRD.
Influence on Thermal Properties: Longer chains typically lead to higher melting and boiling points and can introduce complex phase behavior, including the appearance of liquid crystal phases below the melting point.
Branching in the alkyl chain would act as a significant steric impediment, disrupting the close packing of both the anthracene cores and the alkyl chains. This would likely reduce crystallinity and lower the melting point compared to a linear chain of the same carbon count.
| Property | Influence of Increasing Linear Alkoxy Chain Length (e.g., C4 to C12) | Rationale |
| Solubility | Increases | The larger non-polar alkyl component enhances interaction with organic solvents. |
| Crystallinity | Can increase | Increased van der Waals forces between chains promote ordering and can lead to liquid crystalline phases. nih.gov |
| π-π Stacking Distance | Largely unaffected | The distance between adjacent molecules within a stack is dominated by the aromatic cores. |
| Inter-lamellar Spacing | Increases | The longer chains require more space, pushing the stacked layers further apart. rsc.org |
| Melting Point | Generally increases | Stronger overall intermolecular forces (van der Waals) require more energy to overcome. |
Applications in Organic Electronic Devices and Functional Materials
Active Layer Materials in Organic Field-Effect Transistors (OFETs)
Anthracene (B1667546) and its derivatives are also key materials in the field of Organic Field-Effect Transistors (OFETs). Their rigid, planar structure can facilitate strong intermolecular interactions, which is beneficial for efficient charge transport. nih.govresearchgate.net The performance of an OFET is critically dependent on the charge carrier mobility of the semiconductor, which in turn is highly influenced by the molecular packing in the solid state. frontiersin.org
While specific data for the small molecule is scarce, research on related polymers provides some insight. For example, a statistical copolymer containing octyloxy side chains on an anthracene-based backbone (AnE-PVstat) was reported to have a hole mobility of up to 5.43 × 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.net Another study on a different anthracene derivative, 9,10-bis-[m,p-bis(hexyloxy)phenyl]ethynyl-anthracene, reported a hole mobility of 3.9 x 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.net These values demonstrate the potential for charge transport in materials with alkoxy-substituted anthracene cores. However, the film morphology and resulting charge transport are highly specific to the exact molecular structure, and thus, these values cannot be directly attributed to 9,10-Bis(octyloxy)anthracene. The relationship between thin-film morphology and charge transport is complex; for instance, a more ordered, crystalline film generally leads to higher charge carrier mobility. nih.gov
Determination of Field-Effect Mobility, On/Off Ratio, and Threshold Voltage
Organic field-effect transistors (OFETs) are a cornerstone of next-generation flexible electronics. The performance of these devices is largely dictated by the charge-transporting capabilities of the organic semiconductor layer. Key metrics for OFETs include the field-effect mobility (µ), which measures the velocity of charge carriers in the presence of an electric field; the on/off ratio, which is the ratio of the current when the transistor is "on" to the current when it is "off"; and the threshold voltage (Vth), the minimum gate voltage required to enable conduction.
Stability of OFET Devices under Ambient Conditions and Bias Stress
Device stability is a major challenge for the commercialization of organic electronics. The performance of many organic semiconductors degrades upon exposure to ambient conditions (oxygen and humidity) or under prolonged electrical operation (bias stress). The bulky, electron-rich nature of the anthracene core can be susceptible to oxidation, particularly when exposed to light and air.
Similar to the performance metrics, specific research detailing the stability of OFET devices based on This compound under ambient conditions or bias stress is not present in the available literature. The long alkyl chains of the octyloxy groups might offer some level of passivation against atmospheric moisture, but dedicated stability studies are required to confirm this.
Donor/Acceptor Components in Organic Photovoltaics (OPVs)
In organic photovoltaics, a blend of an electron-donating material and an electron-accepting material forms the active layer where sunlight is converted into electrical charges. The energy levels and morphology of this blend are critical for efficient device operation. Anthracene derivatives, with their tunable electronic properties, are often explored as donor components.
However, a review of the scientific literature did not yield studies where This compound is used as a discrete small molecule donor in OPV active layers. Its potential as a donor material would depend on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels relative to a suitable acceptor, such as a fullerene derivative.
The nanoscale morphology of the donor-acceptor blend in a bulk heterojunction (BHJ) solar cell is crucial for efficient charge separation and transport. The octyloxy side chains on the anthracene core would significantly influence the solubility and intermolecular interactions of This compound , thereby affecting the final film morphology when blended with an acceptor. However, in the absence of studies using this specific compound in OPVs, there is no available data on its BHJ film formation or resulting morphology.
The power conversion efficiency (PCE) is the primary metric for a solar cell's performance. It is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The spectral response indicates the wavelength range of light the device can effectively convert to current.
No published research was found that reports the power conversion efficiency or spectral response characteristics of OPV devices employing This compound as a component. Therefore, no performance data can be presented.
Efficient charge separation at the donor-acceptor interface is fundamental to the operation of an OPV. This process competes with charge recombination, and its efficiency is governed by the electronic coupling and energy level alignment at the interface. As no studies have been identified that incorporate This compound into OPV devices, there is no research available on its interfacial properties or charge separation dynamics with common acceptors.
Fluorescent Sensors and Probes for Chemical and Environmental Monitoring
The inherent fluorescence of the anthracene core makes its derivatives attractive candidates for chemical sensors. The primary documented sensing application for the 9,10-dialkoxyanthracene structural motif, including by extension This compound , is for the detection of singlet oxygen (¹O₂). researchgate.netacs.orgumich.edu
Singlet oxygen is a highly reactive form of oxygen that plays a role in various chemical and biological processes, including photodynamic therapy. The detection mechanism is based on a specific chemical reaction between the anthracene core and ¹O₂. This involves a [4+2] cycloaddition reaction where ¹O₂ adds across the 9- and 10-positions of the anthracene ring to form a stable endoperoxide. This reaction disrupts the aromatic π-system of the anthracene, leading to a significant change in its optical properties, particularly its fluorescence. researchgate.netumich.edu
This reactivity allows 9,10-dialkoxyanthracene derivatives to function as highly selective "turn-off" or "turn-on" fluorescent probes. For instance, a probe can be designed where the 9,10-dialkoxyanthracene unit acts as a linker holding a fluorophore and a quencher molecule in close proximity, effectively silencing the fluorescence. acs.org Upon reaction with singlet oxygen, the linker is cleaved, separating the fluorophore from the quencher and causing a dramatic increase in fluorescence emission. acs.orgnih.gov This "off-on" switching provides a clear signal for the presence of singlet oxygen. While general anthracene derivatives have been developed for detecting various analytes, the specific and well-documented use of the 9,10-dialkoxy framework is for singlet oxygen sensing. researchgate.netnih.govnih.gov
Detection of Specific Analytes (e.g., Metal Ions, Anions, Volatile Organic Compounds, pH)
Derivatives of the 9,10-disubstituted anthracene core have been successfully engineered into fluorescent chemosensors for the detection of a variety of analytes. The principle often relies on the modulation of the anthracene core's fluorescence upon interaction with the target species.
Metal Ions: A notable example is the development of sensors for heavy and transition metal ions. For instance, a fluoroionophore based on a 9,10-disubstituted anthracene, 9,10-bis(8-quinolinoxymethyl)anthracene, demonstrates selective fluorescence quenching in the presence of copper ions (Cu²⁺). researchgate.net This allows for the nanomolar detection of Cu²⁺ in solution. researchgate.net
Volatile Organic Compounds (VOCs): Anthracene-based materials have been explored for sensing volatile compounds. researchgate.net For example, fluorescent electrospun polymer fibers containing anthracene moieties have been evaluated for sensing ammonia (B1221849) vapors, where the fluorescence of the anthracene unit is quenched upon exposure. researchgate.net
Water Content: An optical chemical sensor utilizing an immobilized anthracene derivative has been developed for determining the water content in organic solvents like acetone (B3395972). chem-soc.si The sensor's fluorescence is sensitive to the polarity of the medium, which changes with the water concentration. chem-soc.si
Sensing Mechanisms (e.g., Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Aggregation)
The detection capabilities of these sensors are underpinned by distinct photophysical mechanisms that translate a binding event into a measurable optical signal.
Photoinduced Electron Transfer (PET): In many ion-sensing applications, PET is the dominant mechanism. researchgate.net The sensor consists of the fluorescent anthracene core (the fluorophore) linked to a receptor unit that binds the analyte. In the absence of the analyte, photoexcitation of the fluorophore can be followed by electron transfer from the receptor, quenching the fluorescence. When the analyte (e.g., a metal ion) binds to the receptor, it changes the receptor's redox potential, inhibiting the PET process and "turning on" the fluorescence. Conversely, some analytes, like Cu²⁺, can act as quenchers themselves, leading to a "turn-off" signal. researchgate.net
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor chromophore when they are in close proximity (typically <10 nm). nih.govtue.nl Anthracene derivatives can be designed to act as either the donor or acceptor in a FRET pair. For example, in biosensing applications, the intrinsic fluorescence of tryptophan residues in proteins like bovine serum albumin (BSA) can act as a donor. nih.gov When an electron-accepting anthracene derivative binds to the protein, it can act as an acceptor, quenching the tryptophan fluorescence and producing a new, red-shifted emission from the anthracene moiety. nih.gov This process has been used to study protein-molecule binding interactions. nih.gov
Aggregation: Certain derivatives of 9,10-disubstituted anthracenes exhibit a phenomenon known as Aggregation-Induced Emission (AIE). researchgate.netresearchgate.net These molecules are typically non-emissive or weakly fluorescent when dissolved in a good solvent due to rotational and vibrational motions that provide non-radiative decay pathways. mdpi.com However, upon aggregation in a poor solvent or in the solid state, these intramolecular motions are restricted, which blocks the non-radiative channels and opens up the radiative decay pathway, leading to strong fluorescence. researchgate.netmdpi.com This AIE effect can be harnessed for sensing, where an analyte induces the aggregation or disaggregation of the sensor molecules, leading to a significant turn-on or turn-off fluorescent response. mdpi.com
Selectivity, Sensitivity, and Response Time of Sensing Platforms
The performance of sensing platforms based on this compound derivatives is evaluated by key metrics that determine their practical utility.
Selectivity: Sensors often exhibit high selectivity for a specific analyte over other potentially interfering species. For example, the sensor 9,10-bis(8-quinolinoxymethyl)anthracene shows significant fluorescence quenching only with Cu²⁺ among a range of different metal ions. researchgate.net
Sensitivity: High sensitivity is another critical feature, with some sensors capable of detecting analytes at very low concentrations. The aforementioned Cu²⁺ sensor has a limit of detection (LOD) in the nanomolar range (150 nM). researchgate.net
Response Time: The time required for a sensor to respond to the presence of an analyte is crucial for real-time monitoring. An optical sensor for water content based on an immobilized anthracene derivative showed a rapid response and recovery time of just 35 seconds. chem-soc.si
The table below summarizes the performance characteristics of representative sensors based on the 9,10-disubstituted anthracene framework.
| Sensor Base | Analyte | Detection Limit | Response Time | Reference |
| 9,10-bis(8-quinolinoxymethyl)anthracene | Cu²⁺ | 150 nM | - | researchgate.net |
| Immobilized 1-allyloxy-4-hydroxyanthracene-9,10-dione | Water in Acetone | - | 35 s | chem-soc.si |
Light-Harvesting Systems and Energy Transduction Modules
The strong absorption and emission characteristics of the anthracene core make this compound and its analogs excellent candidates for components in artificial light-harvesting systems, which are central to technologies like artificial photosynthesis.
Integration into Multi-Chromophore Arrays for Enhanced Light Absorption
To capture a broader range of the solar spectrum, individual chromophores are often assembled into larger, multi-chromophore arrays. In these constructs, derivatives of this compound can serve as key building blocks. For instance, 9,10-diethynylanthracene, a structurally related compound, has been used as a conjugated linker to connect other photoactive units, such as porphyrins, into well-defined oligomers and polymers. acs.org This integration creates a system with an expanded π-conjugation, leading to broader and more intense absorption across the visible spectrum compared to the individual components. acs.orggoogle.com The octyloxy chains enhance the solubility and processability of these large arrays, facilitating their incorporation into devices.
Efficient Energy Transfer Pathways within Artificial Photosynthetic Systems
Artificial photosynthesis aims to replicate the natural process of converting light energy into chemical fuels. magtech.com.cnresearchgate.net A critical step in this process is the efficient transfer of absorbed light energy to a reaction center. nih.gov In multi-chromophore systems designed for this purpose, the anthracene unit can act as an energy relay. After absorbing light, the anthracene moiety can efficiently transfer its excitation energy to an adjacent chromophore (like a porphyrin) that absorbs at a lower energy (longer wavelength). acs.org This directional flow of energy, often occurring via FRET, mimics the energy funneling seen in the natural photosynthetic apparatus of plants and bacteria, ensuring that the captured light energy is channeled effectively to where it is needed for chemical reactions. nih.goveuropa.eu
Stimuli-Responsive Materials Exhibiting Mechano-, Thermo-, or Photochromic Behavior
"Smart" materials based on this compound derivatives can change their optical properties in response to external physical or chemical stimuli.
Mechanochromism: Derivatives such as 9,10-bis(trisalkoxystyryl)anthracenes containing octyloxy chains (C8-ant) exhibit significant mechanofluorochromism. researchgate.netresearchgate.net This is the phenomenon where the material changes its fluorescence color upon the application of a mechanical force like grinding or shearing. researchgate.net Typically, the pristine crystalline powder emits light of a certain color, but upon grinding, the crystal structure is disrupted, leading to a more amorphous state with different intermolecular packing and a corresponding shift in the emission wavelength. researchgate.net For example, a color change from yellow to orange has been observed upon pressing. researchgate.net This process is often reversible; the original emission color can be restored by annealing (heating) or fuming with a solvent, which allows the molecules to rearrange back into their thermodynamically stable crystalline state. researchgate.net
Thermochromism: The same derivatives that show mechanochromism often also display thermochromism, where their fluorescence color is dependent on temperature. researchgate.netsemanticscholar.org The fluorescence of C8-ant, for instance, changes upon heating and cooling, a property that is linked to temperature-induced phase transitions and changes in molecular aggregation. researchgate.net This behavior makes them suitable for applications in temperature sensing and thermal imaging.
Photochromism: Photochromism involves a reversible change in a material's color upon exposure to light. While the parent compound is not typically photochromic, related anthracene derivatives can be incorporated into photo-responsive systems. For example, coordination polymers synthesized with anthracene-9,10-dicarboxylate ligands exhibit electron transfer photochromism. nih.gov Upon irradiation with light, a metal-assisted electron transfer occurs between adjacent anthracene units, generating stable radical species that alter the material's absorption spectrum and cause a visible color change. nih.gov This process can be reversed by removing the light source, making these materials promising for applications in optical data storage and light-responsive switches. nih.govbohrium.com
Reversible Changes in Luminescence or Electronic Properties under External Stimuli
The 9,10-disubstituted anthracene framework is known to exhibit significant changes in its optical and electronic characteristics in response to various external triggers, including mechanical force, heat, and electrical potential. While direct studies on this compound are not extensively documented, research on closely related analogues provides strong evidence for its potential stimuli-responsive behaviors.
Mechanochromic and Piezochromic Luminescence: A prominent feature of many solid-state anthracene derivatives is their mechanochromic or piezochromic luminescence—a reversible change in fluorescence color upon the application of mechanical force such as grinding or pressure. rsc.orgresearchgate.net This phenomenon is typically attributed to a pressure-induced phase transition between a stable crystalline state and a metastable amorphous state, which alters the intermolecular packing and π-π interactions of the anthracene cores. researchgate.net
For instance, studies on 9,10-bis(styryl)anthracene derivatives featuring alkoxy chains, including octyloxy groups, have demonstrated pronounced and reversible piezochromic fluorescence. researchgate.netresearchgate.net The length and isomeric structure of these alkyl chains have a significant influence on the observed properties. researchgate.netrsc.org In one study, a synthesized 9,10-bis(trisalkoxystyryl)anthracene derivative exhibited a blue-shift in its emission spectrum after grinding, which could be reverted to the original state through solvent fuming. researchgate.net This reversible switching between distinct luminescent states makes these materials highly attractive.
Thermochromism: Thermochromism, a change in optical properties with temperature, has also been observed in related anthracene compounds. 9,10-Bis(p-alkoxystyryl)anthracenes show significant fluorescent thermochromism, a behavior that is also highly dependent on the length of the attached alkyl chains. researchgate.net This property arises from temperature-induced changes in molecular conformation and packing in the solid state, which affects the electronic energy levels and relaxation pathways.
Electrochromism and Electrochemical Switching: The anthracene core is electrochemically active and can undergo reversible oxidation and reduction processes. An electrochromic material exhibits a reversible color change when a voltage is applied, causing it to switch between different redox states. scispace.com While specific data for this compound is limited, copolymers based on 9,10-disubstituted anthracenes have been shown to possess electrochromic properties, switching between colors like blue and lilac in their neutral and oxidized states, respectively. tubitak.gov.tr Furthermore, donor-acceptor-donor systems built on an anthracene bisimide core demonstrate reversible electrochemical behavior and distinct changes in their absorption and emission spectra upon redox switching. acs.org
Light-Induced Chemical Change: The 9,10-dialkoxyanthracene unit itself is known to be sensitive to light in the presence of a photosensitizer. researchgate.net This is not a reversible physical change but a permanent chemical transformation. Under visible light irradiation, a photosensitizer can generate singlet oxygen (¹O₂), which then reacts with the electron-rich anthracene core. researchgate.netacs.org This reaction forms an unstable endoperoxide, leading to the cleavage of the molecule and the formation of 9,10-anthraquinone and corresponding alcohol fragments. researchgate.netacs.org This light-triggered degradation is a key property being exploited in the design of photoresponsive materials. mdpi.com
Table 1: Stimuli-Responsive Properties of Selected Anthracene Derivatives
| Anthracene Derivative | Stimulus | Observed Change | Reversibility | Reference |
|---|---|---|---|---|
| 9,10-bis(trisalkoxystyryl)anthracene (with octyloxy chains) | Mechanical Grinding (Piezochromism) | Blue-shift in fluorescence emission. | Reversible (by solvent fuming). | researchgate.net |
| 9,10-bis(p-alkoxystyryl)anthracenes | Temperature (Thermochromism) | Significant change in fluorescence. | Reversible. | researchgate.net |
| 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene | Pressure (Piezochromism) | Red-shift in luminescence. | Reversible. | rsc.org |
| 9,10-di(furan-2-yl)anthracene Copolymer | Electric Potential (Electrochromism) | Color change from blue (neutral) to lilac (oxidized). | Reversible. | tubitak.gov.tr |
| 9,10-dialkoxyanthracene moiety in polymers | Visible Light + Photosensitizer | Cleavage of the anthracene core into 9,10-anthraquinone. | Irreversible. | researchgate.netacs.org |
Potential for Smart Materials, Actuators, and Data Storage
The ability of this compound and its analogues to reversibly alter their properties in response to external stimuli makes them excellent building blocks for a new generation of smart materials. acs.org
Smart Materials and Sensors: The reversible piezochromic and thermochromic fluorescence of these materials is highly promising for the development of sensors. researchgate.net For example, materials that change their emission color under mechanical stress could be incorporated into coatings to visually indicate stress, strain, or damage in structural components. Similarly, their thermochromic properties could be used for temperature sensing and mapping applications. The light-induced degradation of 9,10-dialkoxyanthracene linkers has been harnessed to create "smart" polymer microparticles and nanoparticles that disassemble and release an encapsulated payload, such as a drug, upon light exposure. researchgate.netmdpi.com This offers a pathway for on-demand drug delivery systems that can be controlled remotely and with high spatial precision.
Data Storage: Materials capable of switching between two or more stable states are fundamental to data storage technologies. The distinct fluorescent states of piezochromic anthracenes (e.g., crystalline vs. amorphous) could be used to write and erase information optically. Mechanical pressure could "write" data by inducing a change in emission color, and this data could be "erased" by a thermal or solvent vapor treatment that restores the original state. researchgate.net Such systems offer potential for high-density optical memory and security inks. researchgate.net
Actuators: While less explored, the significant structural changes that occur during the solid-state phase transitions (e.g., crystalline-to-amorphous) could potentially be harnessed for mechanical actuation. If these materials are incorporated into a polymer matrix or composite structure, the reversible expansion or contraction at the molecular level induced by heat or pressure might be translated into macroscopic motion. Furthermore, the irreversible light-induced cleavage of the dialkoxyanthracene core leads to the degradation of polymer chains, a mechanism that could be exploited in the design of single-use actuators or materials that change their mechanical properties on demand.
Structure Property Relationships and Design Principles for 9,10 Bis Octyloxy Anthracene Derivatives
Influence of Octyloxy Chains on Solution Processability and Film Formation
The attachment of long alkyl or alkoxy chains to rigid aromatic cores is a widely used strategy in materials science to enhance solubility and control the morphology of thin films. In 9,10-Bis(octyloxy)anthracene, these chains are not merely passive solubilizers but active components in dictating the material's processability.
Solubility Modulation in Various Solvents
The introduction of two octyloxy side chains dramatically improves the solubility of the otherwise rigid and poorly soluble anthracene (B1667546) backbone in common organic solvents. This enhanced solubility is critical for solution-based processing techniques, such as spin-coating or inkjet printing, which are essential for the fabrication of large-area and low-cost organic electronic devices.
Alkoxy groups, like the octyloxy chains in this compound, are known to improve the processability of conducting polymers and molecular semiconductors. researchgate.net The long, flexible hydrocarbon chains increase the entropy of mixing and disrupt the strong intermolecular packing forces that would otherwise make the molecule difficult to dissolve. Consequently, this compound is expected to exhibit good solubility in a range of non-polar and moderately polar organic solvents.
| Solvent | Predicted Solubility | Rationale |
|---|---|---|
| Tetrahydrofuran (B95107) (THF) | High | Commonly used for photophysical studies of similar anthracene derivatives, indicating good solubility. researchgate.net |
| Dichloromethane (B109758) (CH2Cl2) | High | A standard solvent for solution-state characterization of related phenylethynyl anthracene derivatives. mdpi.com |
| Chloroform (B151607) (CHCl3) | High | Often used for spin-casting thin films of anthracene-containing polymers. acs.org |
| Chlorobenzene | Moderate to High | Used as a solvent for creating active layers in organic photovoltaic devices with similar materials. acs.org |
| Toluene (B28343) | Moderate | A common non-polar aromatic solvent used for studying the optical properties of substituted anthracenes. acs.org |
Control of Self-Assembly, Crystallinity, and Microstructure
The octyloxy chains play a crucial role in governing the self-assembly of the molecules in the solid state. The final microstructure of a thin film is a result of the delicate balance between the π-π stacking interactions of the anthracene cores and the steric demands and van der Waals interactions of the flexible octyloxy chains.
Impact of Octyloxy Substitution on Electronic and Photophysical Properties of the Anthracene Core
The substitution pattern of the anthracene core directly modulates its fundamental electronic and photophysical properties. The octyloxy groups at the 9 and 10-positions exert influence through both steric and electronic effects.
Steric Hindrance and Conformational Flexibility Effects on Electronic Coupling
The placement of substituents at the 9,10- (or meso) positions of anthracene introduces significant steric hindrance. yu.edu.jo This steric bulk forces a deviation from planarity in the anthracene ring system, leading to a "bent" or "twisted" equilibrium geometry. yu.edu.jo This distortion, combined with the physical volume of the octyloxy chains, effectively suppresses the close face-to-face π-π stacking between neighboring molecules. acs.orgbeilstein-journals.org
This reduction in intermolecular electronic coupling is a key design principle for high-efficiency fluorescent materials. beilstein-journals.orgnih.gov By inhibiting the formation of excimers—excited-state dimers that often decay non-radiatively—the intrinsic fluorescence of the individual molecules can be preserved in the solid state, leading to high photoluminescence quantum yields. scirp.orgsemanticscholar.org
Inductive and Resonance Effects on Energy Levels and Emission Wavelength
The electronic character of the octyloxy group is twofold. The oxygen atom is more electronegative than the carbon atom of the anthracene ring, which results in an electron-withdrawing inductive effect (-I). chemistrysteps.comdu.edu.eg However, the non-bonding lone pair electrons on the oxygen atom can be delocalized into the aromatic π-system, creating a powerful electron-donating resonance effect (+R or +M). chemistrysteps.comlibretexts.org For alkoxy groups attached to a π-conjugated system, the resonance effect is typically the dominant factor. chemistrysteps.com
This net electron-donating character has a profound impact on the molecule's frontier molecular orbitals. The donation of electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO) significantly, while having a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgwhiterose.ac.uk This narrowing of the HOMO-LUMO energy gap results in a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted anthracene. acs.org This allows for the tuning of the emission color from the deep blue of anthracene towards the blue-green or green regions of the spectrum.
| Compound | Substitution | Emission Max (λem) | Effect |
|---|---|---|---|
| Anthracene | Unsubstituted | ~401 nm (in cyclohexane) | Reference deep-blue emission. beilstein-journals.org |
| 9,10-Diphenylanthracene | Phenyl groups | ~430 nm (in THF) | Moderate red-shift due to extended conjugation. researchgate.net |
| This compound | Octyloxy groups | Expected > 430 nm | Significant red-shift due to the strong electron-donating resonance effect of alkoxy groups. |
| 9,10-bis((4-((3,7-dimethyloctyl)oxy) phenyl) ethynyl) anthracene (BPEA) | Alkoxy-phenyl-ethynyl groups | ~503 nm (in CH2Cl2) | Substantial red-shift to green region due to extensive π-conjugation and alkoxy donation. mdpi.com |
Correlation between Molecular Structure, Supramolecular Organization, and Device Performance
The ultimate utility of a material like this compound in an electronic device is a direct consequence of the synergy between its molecular design and its collective behavior in the solid state. A clear correlation exists between the molecular structure, the resulting supramolecular organization, and key device performance metrics.
Molecular Structure → Processability and Electronic Tuning: The octyloxy chains confer excellent solubility for solution-based fabrication and their electron-donating nature tunes the HOMO-LUMO gap, thereby determining the intrinsic color of light emission. researchgate.netmdpi.com
Supramolecular Organization → Solid-State Efficiency: The steric hindrance from the octyloxy chains dictates the packing of molecules in a thin film. By preventing aggregation and fluorescence quenching, this controlled organization ensures that the high fluorescence efficiency of the individual molecules is retained in the solid state, which is paramount for bright and efficient OLEDs. acs.orgbeilstein-journals.orgnih.gov
| Feature | Structural Cause | Property Impact | Device Performance Implication |
|---|---|---|---|
| Solubility | Flexible octyloxy chains | High solubility in organic solvents | Enables solution processing (spin-coating, printing) for low-cost, large-area device fabrication. |
| Emission Color | +R effect of octyloxy groups | Raises HOMO, narrows bandgap, red-shifts emission | Tunability of light emission for specific applications (e.g., displays, lighting). mdpi.comacs.org |
| Solid-State Quantum Yield | Steric hindrance at 9,10-positions | Suppresses π-π stacking and excimer formation | High external quantum efficiency (EQE) and brightness in OLEDs. beilstein-journals.orgnih.gov |
| Charge Mobility | Crystallinity and molecular packing | Influences rate of charge transport through the film | Affects operating voltage and overall power efficiency of the device. acs.orgbohrium.com |
Anisotropy of Charge Transport in Oriented Thin Films
The arrangement of molecules in thin films is a determining factor for the performance of organic electronic devices. For 9,10-dialkoxyanthracene derivatives, the orientation of the molecules dictates the pathways for charge transport, often leading to significant anisotropy, where charge mobility is dependent on the direction of measurement.
The rigid structure of certain conjugated polymers allows for the creation of thin films with uniaxially aligned polymer chains through techniques like solution-shear or bar coating. nih.gov These aligned films exhibit substantial optical anisotropy. nih.gov In such oriented films, charge transport is significantly enhanced along the direction of polymer chain alignment. For instance, top-gate bottom-contact field-effect transistors using these aligned films have demonstrated electron mobility that is more than six times higher along the alignment direction compared to less ordered films. nih.gov
The charge carrier mobility in organic semiconductors is profoundly influenced by the molecular packing and morphology of the thin film. researchgate.net The self-assembly of these molecules is a complex interplay of various interactions. researchgate.net In the case of anthracene derivatives, functionalization at the 9,10-positions can be used to control the solid-state arrangement and, consequently, the charge mobility in organic thin-film transistors (OTFTs). nih.govresearchgate.net Studies on materials like 2,6-bis[2-(4-pentylphenyl)vinyl]anthracene have shown that a densely packed crystal structure, even denser than that of pentacene, can lead to remarkably high charge carrier mobility. pkusz.edu.cn This dense packing is attributed to the extended conjugation and intermolecular van der Waals forces. pkusz.edu.cn
The performance of organic field-effect transistors (OFETs) is highly dependent on the interface between the dielectric and semiconductor layers. mdpi.com For some polymers, longer alkyl side chains can enhance crystallinity and charge mobility in devices with a standard SiO₂ gate. mdpi.com However, the opposite can be true for ion-gel-gated OFETs, where shorter side chains may lead to a smoother surface and better interaction with the ion-gel dielectric, resulting in superior performance. mdpi.com This highlights the intricate relationship between molecular structure, film morphology, and device architecture in determining charge transport anisotropy.
Efficiency of Exciton (B1674681) Dissociation and Charge Separation in Devices
The efficiency of organic photovoltaic (OPV) devices hinges on the effective dissociation of photogenerated excitons (bound electron-hole pairs) into free charge carriers at a donor-acceptor interface. rsc.orgnih.gov The energy difference between the donor and acceptor materials is a key factor in this process.
In bulk heterojunction (BHJ) solar cells, a blend of an electron-donating polymer and an electron-accepting material (often a fullerene derivative) forms the active layer. nanoscience.or.kr The design of the donor polymer, including its conjugated backbone and side chains, is crucial for achieving high efficiency. nanoscience.or.kr Anthracene-based polymers are attractive as donor materials due to the planarity and rigidity of the anthracene unit, which can lead to good charge transport properties. nanoscience.or.kr
The process of charge separation can be limited by the efficiency of exciton dissociation. nih.gov Studies have shown that in low-offset organic solar cells, where the energy difference between the donor's highest occupied molecular orbital (HOMO) and the acceptor's lowest unoccupied molecular orbital (LUMO) is small, the dissociation of the charge-transfer (CT) state can become a limiting factor for efficient charge generation. nih.gov The transition from CT exciton dissociation to direct photocarrier generation is influenced by the photon energy. aps.org In some systems, an Onsager-type dissociation of the CT exciton is observed, where the probability of dissociation into free carriers is governed by thermal energy. aps.org
Rational Design Principles for New 9,10-Dialkoxyanthracene Architectures
The targeted design of new 9,10-dialkoxyanthracene architectures is essential for advancing their use in organic electronics. This involves a deep understanding of how modifications to the alkyl chains and the anthracene core impact the material's properties and, consequently, device performance.
Optimization of Alkyl Chain Length and Branching for Specific Applications
The alkoxy side chains at the 9 and 10 positions of the anthracene core are not merely for solubilizing the molecule; they play a critical role in determining the material's thermal properties, molecular packing, and electronic behavior. nih.govmdpi.com
Influence on Crystallinity and Morphology: The length and branching of the alkyl chains significantly affect the crystallinity and morphology of thin films. uky.edu In a series of 2,6-diarylethynyl-9,10-dialkoxyanthracenes, it was observed that while hexyl and 2-ethylhexyl chains produced good quality crystals, increasing the chain length to octyl made purification more difficult and seemed to decrease crystallinity and stability. uky.edu Conversely, for other types of organic semiconductors, longer alkyl chains can sometimes lead to enhanced π-π stacking and larger crystalline domains, which improves charge mobility in certain device configurations. mdpi.com However, this is not a universal rule, as shorter alkyl chains can sometimes be beneficial for charge transport. researchgate.net
Impact on Device Performance: The choice of alkyl chain can be tailored for specific applications. For instance, in organic field-effect transistors (OFETs), the side chains influence the interaction between molecules and the dielectric surface. mdpi.com While longer chains might improve bulk crystallinity, shorter chains could lead to a smoother film surface and stronger interfacial coupling, which is advantageous in ion-gel-gated transistors. mdpi.com The introduction of branched side chains, such as 2-ethylhexyl groups, is a common strategy to improve the solubility of the resulting polymers, which is essential for solution-based processing of electronic devices. nanoscience.or.kr
Thermochromic Properties: The length of the alkyl chains can also impart other functionalities. For example, in 9,10-bis(p-alkoxystyryl)anthracenes, the length of the alkoxy chains (from butyl to hexadecyl) was found to have a significant effect on their fluorescent thermochromism, demonstrating that the side chains can be used to tune the material's optical response to temperature. rsc.org
The following table summarizes the observed effects of alkyl chain modifications on the properties of anthracene derivatives based on various studies.
| Alkyl Chain Modification | Observed Effect | Compound Type/Application | Reference |
| Increasing chain length from hexyl to octyl | Decreased crystallinity, more difficult purification | 2,6-diarylethynyl-9,10-dialkoxyanthracenes | uky.edu |
| Longer vs. shorter alkyl chains | Enhanced crystallinity and mobility in SiO₂-gated OFETs | Difluorobenzothiadiazole-based copolymers | mdpi.com |
| Shorter vs. longer alkyl chains | Smoother surface, better performance in ion-gel-gated OFETs | Difluorobenzothiadiazole-based copolymers | mdpi.com |
| Introduction of 2-ethylhexyloxy chains | Improved polymer solubility | Donor-acceptor type polymers for PSCs | nanoscience.or.kr |
| Varying chain length (n=4, 8, 16) | Significant dependence of fluorescent thermochromism | 9,10-bis(p-alkoxystyryl)anthracenes | rsc.org |
Strategic Functionalization of the Anthracene Core for Enhanced Performance or Novel Functionalities
Beyond the alkoxy side chains, direct modification of the anthracene core is a powerful strategy for tuning the electronic properties and introducing new functions.
Tuning Electronic Properties: The electron-rich nature of the 9,10-dialkoxyanthracene system makes it susceptible to oxidation but also provides a handle for functionalization. uky.edu Attaching different substituents to the anthracene backbone can alter the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. For instance, functionalizing the 9,10-positions of anthracene with different phenyl derivatives can fine-tune the electrochemical behavior with minor changes to the optical properties, while significantly affecting thermal stability. nih.govresearchgate.net Introducing electron-withdrawing groups, such as in anthracene bisimide derivatives, can create donor-acceptor systems with intramolecular charge-transfer interactions. acs.org The insertion of ethynylene linkers between the anthracene core and peripheral groups can lead to a significant red-shift in absorption spectra. acs.org
Expanding Conjugation: Extending the π-conjugated system of the anthracene core is a key strategy for improving charge transport. This can be achieved by attaching aryl or arylethynyl groups at various positions on the ring. uky.edu For example, creating copolymers that alternate between anthracene units and other aromatic systems, like benzothiadiazole, is a common approach to develop low band-gap materials for organic solar cells. whiterose.ac.uknih.gov Polymerizing anthracene through its 2,6-positions allows the 9,10-positions to be used for attaching solubilizing side chains, providing a way to improve processability without disrupting the conjugation along the polymer backbone. whiterose.ac.uknih.gov
Introducing Novel Functionalities: Functionalization can also impart responsiveness to external stimuli. A notable example is the use of the 9,10-dialkoxyanthracene structure as a linker that is sensitive to singlet oxygen (¹O₂). acs.orgresearchgate.netacs.org In the presence of ¹O₂, this linker can be cleaved, leading to the formation of 9,10-anthraquinone. acs.orgresearchgate.net This property has been exploited to create fluorogenic probes for detecting ¹O₂ in biological systems and to develop light-responsive materials where, for example, micelles can be disassembled upon exposure to specific wavelengths of light. researchgate.net
The following table provides examples of how core functionalization affects the properties of anthracene derivatives.
| Core Functionalization Strategy | Effect | Application/System | Reference |
| Attaching phenyl groups at 9,10-positions | Tunes thermal and electrochemical properties with minor optical changes | Organic thin-film transistors | nih.govresearchgate.net |
| Creating donor-acceptor arrays with anthracene bisimide | Induces intramolecular charge-transfer, red-shifts absorption | Novel π-conjugated systems | acs.org |
| Copolymerization with benzothiadiazole units | Creates low band-gap polymers | Organic solar cells | whiterose.ac.uknih.gov |
| Use as a ¹O₂-sensitive linker | Cleavage upon exposure to singlet oxygen | Fluorogenic probes, responsive materials | acs.orgresearchgate.net |
By strategically combining modifications to both the alkyl side chains and the anthracene core, researchers can develop new materials with optimized properties for a wide range of applications in organic electronics and beyond.
Future Research Directions and Perspectives on 9,10 Bis Octyloxy Anthracene
Exploration of Novel Synthetic Routes and Scalable Production Methodologies
While established methods for synthesizing anthracene (B1667546) derivatives exist, future research must prioritize the development of more efficient, sustainable, and scalable synthetic routes for 9,10-Bis(octyloxy)anthracene. Current syntheses for related compounds often rely on multi-step procedures and expensive catalysts. For instance, the synthesis of similar dialkoxy anthracene derivatives can involve precursors like 9,10-bis(chloromethyl)anthracene (B83949) or require coupling reactions. google.com A method for producing 9,10-bis(chloromethyl)anthracene involves adding anthracene and trioxymethylene to a solution of dioxane and concentrated hydrochloric acid, followed by reflux, washing, and recrystallization. google.com
Future investigations should target:
Greener Synthesis: Exploring catalytic systems that minimize waste and avoid toxic reagents. This could involve biocatalysis or flow chemistry approaches, which can offer higher yields and purity with reduced environmental impact.
Scalability: Adapting existing laboratory-scale syntheses for industrial-scale production is crucial for commercial applications. This involves optimizing reaction conditions, such as temperature and catalysts, and developing purification methods like Soxhlet extraction or column chromatography that are viable on a larger scale. researchgate.netgoogle.com
Development of Advanced Device Architectures Utilizing this compound
The performance of organic electronic devices is intrinsically linked to their architecture. For this compound, which has shown promise in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs), future work should focus on sophisticated device designs. mdpi.comresearchgate.netmdpi.com
Key areas for development include:
Donor-Acceptor (D-A) Copolymers: Incorporating the electron-donating this compound unit into D-A copolymers is a promising strategy. mdpi.comnanoscience.or.kr By pairing it with various electron-accepting moieties, the resulting polymers' electronic properties, such as the energy gap (Eg) and HOMO/LUMO levels, can be precisely tuned for specific applications. mdpi.comnanoscience.or.krresearchgate.net For example, copolymers of anthracene derivatives with benzothiadiazole (BT) have been synthesized via Suzuki polymerization, yielding materials with low band gaps suitable for solar cells. mdpi.comresearchgate.netwhiterose.ac.uk
Multi-layer Devices: In OLEDs, optimizing the layer stack—including hole injection, hole transport, emissive, and electron transport layers—can significantly enhance efficiency and lifetime. This compound could be employed not just as the emissive material but also as a host in a doped system or as a component in transport layers. google.commdpi.com
Bulk Heterojunction (BHJ) Morphology: For solar cell applications, controlling the nanoscale morphology of the BHJ active layer, which is a blend of a donor (like a this compound-based polymer) and an acceptor (like a fullerene derivative), is critical for efficient exciton (B1674681) dissociation and charge transport. nanoscience.or.krdb-thueringen.de
| Polymer Name | Donor Unit | Acceptor Unit | Eg (eV) | Application |
| PPADTBTDI-DMO | 9,10-phenylsubstituted anthracene | Benzothiadiazole dicarboxylic imide (BTDI) | 1.66 | Optoelectronics |
| PPADTBTDI-8 | 9,10-phenylsubstituted anthracene | Benzothiadiazole dicarboxylic imide (BTDI) | 1.66 | Optoelectronics |
| PTATBT-8 | 9,10-bis(triisopropylsilylacetylene)-anthracene | dithienyl-benzo[c]thiadiazole | 1.81-1.92 | Solar Cells |
| PTAT2BT-8 | 9,10-bis(triisopropylsilylacetylene)-anthracene | dibithiophenyl-benzo[c]thiadiazole | 1.81-1.92 | Solar Cells |
This table presents data for polymers containing anthracene derivatives, illustrating how copolymerization can tune electronic properties for specific applications. The energy gap (Eg) is a crucial parameter for optoelectronic device performance. mdpi.comresearchgate.netwhiterose.ac.uk
Integration into Hybrid Organic-Inorganic Systems for Enhanced Performance
The synergy between organic and inorganic materials can lead to hybrid systems with superior properties. Future research should explore the integration of this compound into such architectures.
Potential hybrid systems include:
Perovskite Solar Cells (PSCs): Using this compound or its derivatives as a hole-transporting layer (HTL) or as an interface modifier in perovskite solar cells could enhance both efficiency and stability by improving charge extraction and protecting the perovskite layer from moisture.
Quantum Dot (QD) Integration: Blending this compound with inorganic quantum dots could create novel hybrid materials for LEDs and photodetectors. The anthracene derivative could serve as a matrix, facilitating charge transport to the QDs, or participate in energy transfer processes to tune the emission color.
Surface Functionalization: Anchoring this compound onto the surface of inorganic nanoparticles or 2D materials (e.g., graphene, MoS₂) could create functional hybrids for sensing or catalysis, where the anthracene unit provides a photophysically active component. Research into imine-based architectures at surfaces demonstrates the feasibility of creating complex, self-assembled structures on substrates like gold or graphite. core.ac.uk
Exploration of New Application Domains Beyond Current Boundaries
While the primary focus has been on optoelectronics, the unique properties of this compound suggest its potential in other advanced applications.
Emerging areas for exploration are:
Bio-imaging and Sensing: The inherent fluorescence of the anthracene core makes it a candidate for developing fluorescent probes for biological imaging. researchgate.net Functionalization of the octyloxy chains could be used to attach targeting moieties for specific cellular components. Its aggregation-induced emission (AIE) properties, if present as in some related distyrylanthracene derivatives, could be exploited for "turn-on" sensing of analytes. researchgate.net
Photodynamic Therapy (PDT): Anthracene derivatives can act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation. This property could be harnessed for PDT applications in cancer treatment. Research on a related compound, 9,10-dibutoxyanthracene, shows it reacts with oxygen to form an endoperoxide, a key process for photosensitization. plos.org
Data Storage and Molecular Switches: The potential for photochemical reactions, such as photodimerization (though potentially sterically hindered by the bulky octyloxy groups), could be explored for optical data storage or the development of molecular switches that respond to light stimuli. plos.org
Investigation of Long-Term Stability and Degradation Mechanisms in Functional Devices
A major hurdle for the commercialization of organic electronics is their limited operational lifetime. A critical area of future research is to understand and mitigate the degradation pathways of this compound in devices.
Key research focuses should include:
Photodegradation Pathways: Detailed studies are needed to elucidate the mechanisms of photodegradation in the presence of oxygen and moisture. For the closely related 9,10-dibutoxyanthracene, it has been shown that irradiation in the presence of air leads to the formation of an endoperoxide, which can further decompose. plos.org Understanding these pathways is the first step toward preventing them.
Thermal Stability: While thermogravimetric analysis has shown good thermal stability for some anthracene derivatives, long-term exposure to operational heat cycles in devices can lead to morphological changes or slow chemical degradation. mdpi.commdpi.com Investigating these effects is crucial.
Stabilization Strategies: Research into stabilizing additives, such as UV absorbers, radical scavengers, and antioxidants, incorporated into the active layers of devices could significantly prolong lifetimes. db-thueringen.de Encapsulation techniques that effectively block oxygen and water ingress are also paramount.
Implementation of Advanced Characterization Techniques for In-Situ Monitoring of Film Formation and Device Operation
To gain deeper insights into the structure-property relationships of this compound, advanced characterization techniques must be employed.
Future research should leverage:
In-Situ Monitoring: Techniques like grazing-incidence X-ray scattering (GIXS) can be used to monitor the evolution of crystal structure and morphology during film deposition and thermal annealing in real-time. Spectroscopic ellipsometry can track changes in optical properties during device operation. Scanning Tunneling Microscopy (STM) has been used to monitor in-situ condensation reactions on surfaces, providing a powerful tool for understanding self-assembly. core.ac.uk
Advanced Spectroscopy: Time-resolved photoluminescence and transient absorption spectroscopy can probe the dynamics of excitons and charge carriers on femtosecond to microsecond timescales, providing critical information for optimizing device efficiency.
Thin-Film Specific Characterization: Measuring properties in the solid state is crucial, as they can differ significantly from those in solution. researchgate.net Techniques for characterizing thin films, such as measuring electronic circular dichroism (ECD), must account for artifacts like linear dichroism and birefringence to obtain accurate structural information. acs.org
Computational Guidance for High-Throughput Material Discovery and Property Prediction
Computational modeling is an indispensable tool for accelerating materials discovery and providing theoretical understanding of experimental observations.
Future computational efforts should focus on:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9,10-Bis(octyloxy)anthracene, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via Suzuki coupling reactions between anthracene derivatives and octyloxy-substituted arylboronic acids. Reaction optimization includes controlling catalyst loading (e.g., Pd(PPh₃)₄), base selection (e.g., K₂CO₃), and solvent polarity (e.g., toluene/water mixtures). Evidence from analogous anthracene derivatives shows yields can exceed 84–95% under inert conditions and precise stoichiometry . To improve yields, iterative purification (e.g., column chromatography) and temperature control (60–80°C) are critical.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, octyloxy chain protons at δ 0.8–1.7 ppm).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).
- HPLC : Assess purity (>98% threshold for research-grade material) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperatures >300°C in analogous compounds) .
Q. What solvents are suitable for photophysical studies of this compound?
- Methodological Answer : Non-polar solvents (e.g., cyclohexane) minimize solvatochromic shifts, while polar solvents (e.g., DMF) can induce Stokes shifts. UV-vis and fluorescence spectra in CH₂Cl₂ show λmax at ~370 nm (absorption) and blue emission (λmaxFL < 477 nm) with quantum yields >0.52 .
Advanced Research Questions
Q. How does the octyloxy substituent influence the compound’s performance in organic electronics (e.g., OLEDs)?
- Methodological Answer : The octyloxy chains enhance solubility for solution processing and reduce aggregation-induced quenching. Comparative studies with 9,10-Bis(4-methoxyphenyl)anthracene show that longer alkyl chains improve morphological stability in thin films, critical for OLED durability. Device testing involves spin-coating the compound as an emissive layer, with efficiency metrics (e.g., external quantum efficiency) benchmarked against standard materials like ADN .
Q. What computational methods are used to predict the photophysical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier orbitals (HOMO-LUMO gaps). Time-Dependent DFT (TD-DFT) models absorption/emission spectra, validated against experimental λmax values. For example, calculated HOMO levels of −5.3 eV align with electrochemical data for anthracene derivatives .
Q. How can researchers resolve contradictions in reported thermal stability data for anthracene derivatives?
- Methodological Answer : Discrepancies in decomposition temperatures (Td) arise from measurement techniques (e.g., TGA vs. DSC) and sample purity. For this compound, replicate TGA under N₂ at 10°C/min to confirm Td >300°C. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .
Q. What strategies mitigate oxidative degradation during electrochemical studies of this compound?
- Methodological Answer : Oxidative stability is assessed via cyclic voltammetry (CV) in anhydrous CH₂Cl₂ with TBAPF₆ as electrolyte. Anthracene derivatives exhibit reversible oxidation at ~1.6 V (vs. Ag/AgCl). To prevent degradation, use glovebox conditions and avoid protic solvents. Encapsulation in PMMA matrices can further stabilize the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
